tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-11(15)10-6-4-5-7-12(10)16/h4-7,11H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMGKXNAGCGTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592924 | |
| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-95-0 | |
| Record name | tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-amino-3,4-dihydroquinoline-1(2Ð?)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. While specific experimental protocols and biological activity data for this particular molecule are not extensively documented in publicly available literature, this guide leverages information on closely related analogs to provide valuable context for researchers.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a dihydroquinoline core. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the dihydroquinoline ring and an amino group at the 4-position.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H20N2O2 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 944906-95-0 | [1] |
Below is a 2D representation of the chemical structure.
Caption: 2D structure of this compound.
Synthesis and Experimental Protocols
For the target molecule, a plausible synthetic route could involve the following conceptual steps:
Caption: Conceptual synthetic workflow.
General Experimental Considerations (based on related syntheses):
-
Protection of the Aniline Nitrogen: The synthesis would likely begin with an N-Boc protected aniline derivative to prevent side reactions and to introduce the tert-butoxycarbonyl group.
-
Cyclization: A common method to form the dihydroquinoline ring is the Friedländer annulation or similar acid-catalyzed cyclization reactions.
-
Introduction of the Amino Group: The amino group at the 4-position could be introduced via reductive amination of a corresponding dihydroquinolin-4-one precursor. This would involve reacting the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
Note: These are generalized steps, and the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for this particular substrate.
Characterization Data
Specific characterization data such as ¹H NMR, ¹³C NMR, or mass spectrometry for this compound are not available in public databases. For research purposes, synthesis of this compound would require full characterization to confirm its identity and purity.
Potential Biological Activity and Applications
While there is no direct biological data for this compound, the dihydroquinoline and tetrahydroquinoline scaffolds are present in numerous biologically active molecules. Derivatives of these ring systems have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents
-
Antimicrobial Agents
-
Antiviral Agents
-
Cardiovascular Drugs
-
Central Nervous System (CNS) active agents
The presence of the Boc-protecting group makes this molecule a valuable intermediate in medicinal chemistry, allowing for further functionalization of the amino group or the aromatic ring to generate libraries of compounds for drug discovery screening.
The logical relationship for its utility in drug discovery is outlined below:
References
Technical Guide: Physical Properties of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physical properties of the chemical compound tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This compound is a heterocyclic amine that serves as a valuable intermediate in medicinal chemistry and organic synthesis. A comprehensive understanding of its physical characteristics is essential for its effective use in research and development.
Core Physical Properties
Quantitative data for several key physical properties of this compound are limited in publicly available literature. The table below summarizes the available computed and basic identification data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 248.32 g/mol | PubChem[2] |
| CAS Number | 944906-95-0 | ChemicalBook[3] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in available safety data sheets or chemical databases.[4] Researchers should determine these properties empirically for their specific lots of material.
Experimental Protocols
Due to the absence of specific published experimental protocols for determining the physical properties of this exact compound, a general methodology for the determination of a melting point for a solid organic compound is provided below as a representative example.
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The sample is observed for the initial signs of melting (the point at which the first liquid drop appears) and the completion of melting (the point at which the entire sample becomes a clear liquid).
-
Reporting: The melting point is recorded as a range between the temperature of initial and complete melting.
Conceptual Workflow for Synthesis and Analysis
As this compound is primarily used as a synthetic intermediate, the following diagram illustrates a general workflow for its synthesis and subsequent characterization, which is typical for compounds of this class.[5]
Caption: A conceptual diagram illustrating the general synthetic and analytical workflow for producing and verifying dihydroquinoline intermediates.
References
- 1. This compound | C14H20N2O2 | CID 18337536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | C14H20N2O2 | CID 22061016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 944906-95-0 [amp.chemicalbook.com]
- 4. capotchem.com [capotchem.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Chemical characteristics of N-Boc-4-amino-3,4-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of N-Boc-4-amino-3,4-dihydroquinoline. The content is curated for professionals in chemical research and drug development, offering detailed experimental protocols, data summaries, and workflow visualizations.
Core Chemical Characteristics
N-Boc-4-amino-3,4-dihydroquinoline, also known as tert-butyl (3,4-dihydroquinolin-4-yl)carbamate, is a heterocyclic organic compound. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function at the 4-position makes it a stable intermediate for further chemical modifications. The 4-aminoquinoline core is a significant scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of 4-aminoquinoline have been investigated for a variety of therapeutic applications, including as antimalarial, anticancer, and anti-inflammatory agents.[1]
Quantitative Data Summary
Precise experimental data for N-Boc-4-amino-3,4-dihydroquinoline is not extensively reported in publicly available literature. The following table includes data for the closely related analog, tert-butyl N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate, which can serve as a reasonable estimate.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀N₂O₂ | PubChem[2] |
| Molecular Weight | 248.32 g/mol | PubChem[2] |
| Monoisotopic Mass | 248.152478 g/mol | PubChem[2] |
| Predicted XlogP | 2.6 | PubChem[2] |
| Physical State | Solid (Predicted) | |
| Solubility | Soluble in organic solvents like DCM, THF | General |
Spectroscopic and Spectrometric Data
¹H and ¹³C NMR Spectroscopy
The nuclear magnetic resonance (NMR) spectra would be key in confirming the structure of the molecule.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, typically in the range of δ 7.0-8.5 ppm. The protons on the dihydro portion of the ring would appear as multiplets in the upfield region. A large singlet around δ 1.4 ppm would correspond to the nine equivalent protons of the tert-butyl group of the Boc protector.
-
¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with those attached to nitrogen appearing at a characteristic chemical shift. The carbonyl carbon of the Boc group is expected around δ 155 ppm, and the quaternary and methyl carbons of the tert-butyl group would be found at approximately δ 80 and δ 28 ppm, respectively.[3]
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
-
C=O Stretching: A strong absorption band in the region of 1680-1720 cm⁻¹ for the carbonyl group of the Boc protector.
-
C-N Stretching: Bands in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to the C-N bonds.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 249.16.
Experimental Protocols
Detailed experimental protocols for the synthesis of N-Boc-4-amino-3,4-dihydroquinoline are not explicitly published. However, a plausible synthetic route can be devised based on established chemical transformations. The synthesis would likely involve two key steps: the preparation of the precursor 4-amino-3,4-dihydroquinoline, followed by the protection of the amino group with the Boc moiety.
Synthesis of 4-Amino-3,4-dihydroquinoline
One potential route to the precursor is the reduction of 4-aminoquinoline.
Materials:
-
4-aminoquinoline
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol or another appropriate solvent
Procedure:
-
Dissolve 4-aminoquinoline in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-amino-3,4-dihydroquinoline.
N-Boc Protection of 4-Amino-3,4-dihydroquinoline
This is a standard procedure for the protection of primary amines.[4]
Materials:
-
4-amino-3,4-dihydroquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
Procedure:
-
Dissolve 4-amino-3,4-dihydroquinoline in DCM in a round-bottom flask.
-
Add triethylamine to the solution.
-
Add a solution of Boc₂O in DCM dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-amino-3,4-dihydroquinoline.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for N-Boc-4-amino-3,4-dihydroquinoline.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 1,2,3,4-tetrahydroquinolin-4-ylcarbamate (C14H20N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Spectroscopic Characterization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for the title compound, extrapolated from structurally similar molecules. These values should be considered as a guide for the interpretation of experimentally obtained spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H | 6.5 - 7.5 | m | Chemical shifts are dependent on the substitution pattern of the benzene ring. |
| NH₂ | 1.5 - 3.0 | br s | Broad singlet, chemical shift can vary with solvent and concentration. Exchangeable with D₂O. |
| H-4 | 3.8 - 4.2 | m | |
| H-3 | 1.8 - 2.2 | m | |
| H-2 | 3.2 - 3.6 | m | |
| tert-Butyl | ~1.5 | s | Characteristic singlet for the 9 equivalent protons of the Boc protecting group. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Carbamate) | 154 - 156 | |
| Aromatic-C | 115 - 145 | |
| C(CH₃)₃ | ~80 | Quaternary carbon of the Boc group. |
| C-4 | 45 - 55 | |
| C-2 | 40 - 50 | |
| C-3 | 25 - 35 | |
| C(CH₃)₃ | ~28 | Methyl carbons of the Boc group. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | May appear as a doublet for a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | |
| C=O Stretch (Carbamate) | 1680 - 1700 | Strong | Characteristic strong absorption for the Boc protecting group. |
| N-H Bend (Amine) | 1590 - 1650 | Medium-Strong | |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | |
| C-N Stretch | 1200 - 1300 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 249.16 | M = C₁₄H₂₀N₂O₂ (Exact Mass: 248.1525) |
| [M+Na]⁺ | 271.14 | |
| [M-Boc+H]⁺ | 149.09 | Fragmentation corresponding to the loss of the tert-butoxycarbonyl group. |
| [M-C₄H₉]⁺ | 192.08 | Fragmentation corresponding to the loss of the tert-butyl group. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH₂).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If quantitative analysis is required, a known amount of an internal standard can be added.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectrometer should be properly tuned and shimmed to ensure optimal resolution and lineshape.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are generally required.[1]
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum should be phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or the thin solid film method are common techniques.[2][3]
-
Sample Preparation (Thin Solid Film Method): [2]
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition: [3]
-
Record a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this compound due to the presence of the basic amino group.[4]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) can be added to the solution to promote protonation and enhance the signal in positive ion mode.
-
-
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragments.
-
Compare the experimental mass to the calculated mass to confirm the molecular formula.
-
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the general workflows for the spectroscopic analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Detailed workflow for NMR spectroscopic analysis.
Caption: Workflows for FT-IR and Mass Spectrometry analysis.
References
In-depth Technical Guide: 1H NMR Spectrum of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. Due to the absence of publicly available experimental spectral data for this specific compound (CAS Number: 944906-95-0), this guide will focus on a predicted spectrum based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities for each proton in the molecule. A comprehensive, standardized experimental protocol for acquiring such a spectrum is also provided. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.
Predicted ¹H NMR Spectral Data
The structure of this compound is presented below, with protons labeled for the purpose of spectral assignment.
Structure with Proton Labeling:
Caption: Molecular structure of this compound with proton labeling.
Based on the analysis of the molecular structure, the following table summarizes the predicted ¹H NMR spectral data. These predictions are based on typical chemical shift ranges for similar functional groups and spin-spin coupling patterns.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-7 | 7.2 - 7.4 | d (doublet) | ~ 7-8 | 1H |
| H-5 | 7.0 - 7.2 | d (doublet) | ~ 7-8 | 1H |
| H-6 | 6.8 - 7.0 | t (triplet) | ~ 7-8 | 1H |
| H-8 | 6.7 - 6.9 | t (triplet) | ~ 7-8 | 1H |
| H-4 | 4.0 - 4.2 | t (triplet) | ~ 6-7 | 1H |
| H-2eq | 3.8 - 4.0 | ddd (doublet of doublet of doublets) | J(2eq, 2ax) ≈ 12-14, J(2eq, 3eq) ≈ 2-4, J(2eq, 3ax) ≈ 2-4 | 1H |
| H-2ax | 3.2 - 3.4 | ddd (doublet of doublet of doublets) | J(2ax, 2eq) ≈ 12-14, J(2ax, 3ax) ≈ 10-12, J(2ax, 3eq) ≈ 4-6 | 1H |
| H-3eq | 2.0 - 2.2 | m (multiplet) | - | 1H |
| H-3ax | 1.7 - 1.9 | m (multiplet) | - | 1H |
| NH₂ | 1.5 - 2.5 | br s (broad singlet) | - | 2H |
| -C(CH₃)₃ | 1.4 - 1.6 | s (singlet) | - | 9H |
Rationale for Predicted Spectral Assignments
-
Aromatic Protons (H-5, H-6, H-7, H-8): These protons are attached to the benzene ring and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The electron-donating nature of the nitrogen atom and the dihydroquinoline ring system will influence their precise chemical shifts. The expected multiplicities are based on ortho and meta couplings.
-
H-4 Proton: This proton is a methine proton attached to a carbon bearing an amino group and adjacent to an aromatic ring. This environment is expected to deshield the proton, shifting it downfield. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.
-
H-2 Protons: These are diastereotopic methylene protons adjacent to the nitrogen atom of the carbamate. The axial and equatorial protons will have different chemical shifts and coupling constants. The equatorial proton (H-2eq) is typically deshielded relative to the axial proton (H-2ax). Both will appear as complex multiplets due to geminal and vicinal couplings.
-
H-3 Protons: These are diastereotopic methylene protons. They will have different chemical shifts and will be split by each other (geminal coupling) and by the protons on C-2 and C-4 (vicinal coupling), resulting in complex multiplets.
-
Amino Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum, characteristic of the Boc protecting group.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
3.1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound is not soluble in CDCl₃, other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be tested.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
3.2. Instrument Parameters
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz NMR spectrometer:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 or 500 MHz |
| Nucleus | ¹H |
| Pulse Program | Standard single-pulse (e.g., zg30) |
| Spectral Width | 12-16 ppm |
| Number of Scans | 16-64 (depending on concentration) |
| Relaxation Delay (d1) | 1-2 seconds |
| Acquisition Time (aq) | 3-4 seconds |
| Temperature | 298 K (25 °C) |
3.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) for all multiplets.
Logical Relationships in the ¹H NMR Spectrum
The connectivity and spatial relationships between the protons in this compound can be visualized through a logical relationship diagram. This diagram illustrates the expected spin-spin coupling interactions that give rise to the observed signal multiplicities.
Caption: Diagram of predicted ¹H-¹H spin-spin coupling relationships.
Conclusion
Mass Spectrometry of Boc-Protected Amino-Dihydroquinolines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected amino-dihydroquinolines, compounds of significant interest in medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in the synthesis of complex nitrogen-containing molecules, and a thorough understanding of its behavior, alongside the fragmentation of the core dihydroquinoline structure, is crucial for accurate molecular characterization. This document outlines the fundamental principles of fragmentation for these molecules, details experimental protocols for their analysis, and presents data in a clear, comparative format.
Core Concepts in Fragmentation
The mass spectral fragmentation of Boc-protected amino-dihydroquinolines is characterized by two primary pathways that occur concurrently or sequentially: fragmentation of the Boc protecting group and fragmentation of the dihydroquinoline scaffold. The specific pathway and resulting ion intensities are influenced by the ionization technique employed, with Electrospray Ionization (ESI) and Electron Ionization (EI) being the most common.
Fragmentation of the Boc Protecting Group
The Boc group is notoriously labile under typical mass spectrometry conditions and exhibits a set of characteristic neutral losses and fragment ions. These fragmentation patterns are often the most dominant features in the mass spectrum.
Under ESI conditions, particularly in positive ion mode, the protonated molecule ([M+H]⁺) readily undergoes fragmentation. The primary pathways include:
-
Loss of isobutylene (C₄H₈): This is a hallmark fragmentation of the Boc group, resulting in a neutral loss of 56 Da. This occurs via a McLafferty-type rearrangement.[1]
-
Loss of the entire Boc group: A cleavage can result in the loss of the entire tert-butoxycarbonyl group, leading to a fragment corresponding to the deprotected amine. This corresponds to a loss of 100 Da.
-
Formation of the tert-butyl cation: The tert-butyl carbocation ([C₄H₉]⁺) is a stable species and is often observed as a prominent peak at m/z 57.
-
Sequential loss of CO₂: Following the loss of isobutylene, the resulting carbamic acid intermediate can lose carbon dioxide (44 Da).[2]
Under EI conditions, similar fragmentation is observed, with the tert-butyl cation (m/z 57) often being the base peak.
Fragmentation of the Dihydroquinoline Core
The fragmentation of the dihydroquinoline ring system is more complex and is influenced by the position of the amino group and other substituents. For 1,2,3,4-tetrahydroquinolines, which are structurally similar to dihydroquinolines, common fragmentation pathways have been identified. These include:
-
Loss of a hydrogen radical ([M-H]⁺): A common initial fragmentation step.
-
Loss of a methyl radical ([M-CH₃]⁺): If a methyl group is present.
-
Retro-Diels-Alder (RDA) reaction: Cleavage of the heterocyclic ring can occur, leading to characteristic fragments.
-
Loss of ethylene ([M-C₂H₄]⁺): Arising from the saturated portion of the ring.
In the case of quinoline derivatives, a characteristic fragmentation is the loss of hydrogen cyanide (HCN) from the molecular ion. While less likely in the fully saturated ring of a tetrahydroquinoline, this can be a relevant pathway for dihydroquinolines depending on the location of the double bond.
Quantitative Data Presentation
The following tables summarize the expected major fragment ions for a generic Boc-protected amino-dihydroquinoline under different ionization conditions. The relative intensities are illustrative and will vary based on the specific molecular structure and instrument parameters.
Table 1: Predicted ESI-MS/MS Fragmentation of a Boc-Protected Amino-Dihydroquinoline ([M+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss/Fragment |
| [M+H]⁺ | [M+H - 56]⁺ | 56 | Isobutylene (C₄H₈) from Boc group |
| [M+H]⁺ | [M+H - 100]⁺ | 100 | Boc group (C₅H₈O₂) |
| [M+H]⁺ | 57 | - | tert-butyl cation ([C₄H₉]⁺) |
| [M+H - 56]⁺ | [M+H - 56 - 44]⁺ | 44 | Carbon dioxide (CO₂) |
| [M+H]⁺ | Varies | Varies | Fragments from dihydroquinoline core |
Table 2: Predicted EI-MS Fragmentation of a Boc-Protected Amino-Dihydroquinoline (M⁺˙)
| Fragment Ion (m/z) | Relative Intensity | Proposed Identity |
| M⁺˙ | Variable | Molecular Ion |
| M-15 | Variable | Loss of CH₃ |
| M-57 | High | Loss of tert-butyl radical |
| 57 | Often Base Peak | tert-butyl cation ([C₄H₉]⁺) |
| Varies | Variable | Fragments from dihydroquinoline core |
Experimental Protocols
The following are generalized protocols for the analysis of Boc-protected amino-dihydroquinolines by LC-MS and GC-MS. Optimization will be required for specific compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is suitable for the direct analysis of these compounds.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a stock concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40 °C.
3. Mass Spectrometry Conditions (ESI Positive Mode):
- Ion Source: Electrospray Ionization (ESI).
- Polarity: Positive.
- Capillary Voltage: 3.0-4.0 kV.
- Drying Gas (N₂) Flow: 8-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Nebulizer Pressure: 30-45 psi.
- Scan Range: m/z 50-1000.
- Fragmentation (for MS/MS): Collision-Induced Dissociation (CID) with collision energy optimized for the specific compound (typically in the range of 10-40 eV).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polarity of the amino group and the thermal lability of the Boc group, derivatization is often necessary for GC-MS analysis. However, direct injection can sometimes be used, though in-source fragmentation or degradation is common.[3]
1. Derivatization (Silylation):
- Dry an aliquot of the sample completely under a stream of nitrogen.
- Add a silylation reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).
- Heat the mixture at 60-80 °C for 30-60 minutes.
- The resulting silylated derivative is then analyzed by GC-MS.
2. Chromatographic Conditions:
- Column: A low to mid-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Inlet Temperature: 250-280 °C (note: higher temperatures can cause degradation of the Boc group).[3]
- Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
3. Mass Spectrometry Conditions (EI Mode):
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-600.
Visualizations of Workflows and Pathways
The following diagrams illustrate the logical flow of analysis and the primary fragmentation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Dihydroquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological landscape of dihydroquinoline derivatives, with a focus on their anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and elucidation of the intricate signaling pathways modulated by these promising compounds.
Anticancer Activity
Dihydroquinoline derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The cytotoxic effects of various dihydroquinoline derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of these findings is presented below.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Quinoline 13 | HeLa (Cervical Cancer) | 8.3 | [1] |
| Tetrahydroquinoline 18 | HeLa (Cervical Cancer) | 13.15 | [1] |
| Quinoline 12 | PC3 (Prostate Cancer) | 31.37 | [1] |
| Quinoline 11 | PC3 (Prostate Cancer) | 34.34 | [1] |
| Compound 3c (3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline) | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [2] |
| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [2] | |
| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [2] | |
| DU145 (Prostate Carcinoma) | 12.0 ± 1.6 | [2] | |
| MCF7 (Breast Adenocarcinoma) | 14.6 ± 3.9 | [2] | |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon Cancer) | 12.04 ± 0.57 | [3] |
| A-549 (Lung Adenocarcinoma) | 12.55 ± 0.54 | [3] | |
| Compound 19b | HCT-116 (Colon Cancer) | 13.49 ± 0.20 | [3] |
| A-549 (Lung Adenocarcinoma) | 15.69 ± 2.56 | [3] | |
| Compound 19c | HCT-116 (Colon Cancer) | 12.96 ± 2.68 | [3] |
| A-549 (Lung Adenocarcinoma) | 28.44 ± 0.56 | [3] | |
| Compound 20a | HCT-116 (Colon Cancer) | 13.11 ± 1.55 | [3] |
| A-549 (Lung Adenocarcinoma) | 21.79 ± 0.22 | [3] | |
| Compound 3b (Quinoline-based dihydrazone derivative) | MCF-7 (Breast Cancer) | 7.016 | [4] |
| Compound 3c (Quinoline-based dihydrazone derivative) | MCF-7 (Breast Cancer) | 7.05 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Dihydroquinoline derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dihydroquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Dihydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Antimicrobial Activity
Dihydroquinoline derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Quantitative Antimicrobial Activity Data
| Compound/Derivative Description | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based dihydrotriazine derivatives (93a-c) | Staphylococcus aureus | 2 | [5] |
| Escherichia coli | 2 | [5] | |
| Quinoline derivative 43a | Various bacterial strains | 0.62 | [5] |
| Quinolinium iodide salts (58-62) | Escherichia coli | 3.125 - 6.25 | [5] |
| 1,2-dihydroquinolines | Mycobacterium smegmatis mc² 155 | 0.9 - 7.5 (IC50) | [6] |
| Quinolone hydrazone derivatives (25, 26) | Aspergillus fumigatus | 0.98 | [6] |
| Candida albicans | 0.49 - 0.98 | [6] | |
| Streptococcus pneumoniae | 0.49 | [6] | |
| Staphylococcus aureus | 0.98 - 1.95 | [6] | |
| Escherichia coli | 0.49 | [6] | |
| Mycobacterium tuberculosis | 0.39 - 0.78 | [6] | |
| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Dihydroquinoline derivative stock solution
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the concentration to a specific McFarland standard (e.g., 0.5).
-
Serial Dilution: Prepare two-fold serial dilutions of the dihydroquinoline derivative in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Dihydroquinoline derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for anti-inflammatory activity. The percentage of edema inhibition is a key parameter.
| Compound ID | Dose | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Crude Mazaryun (low dose) | N/A | 1 hr | 10 | [2] |
| 5 hr | 19 | [2] | ||
| Crude Mazaryun (high dose) | N/A | 1 hr | 11.3 | [2] |
| 5 hr | 23.2 | [2] | ||
| Detoxified Mazaryun (low dose) | N/A | 1 hr | 12.7 | [2] |
| 5 hr | 19.3 | [2] | ||
| Detoxified Mazaryun (high dose) | N/A | 1 hr | 24.9 | [2] |
| 5 hr | 39.4 | [2] | ||
| Compound 1 (200 mg/kg) | 200 mg/kg | 4 hr | 96.31 | [7] |
| Compound 3 (200 mg/kg) | 200 mg/kg | 4 hr | 99.69 | [7] |
| Asparacosin A (10 mg/kg) | 10 mg/kg | 5 hr | Significant inhibition | [8] |
| Asparacosin A (20 mg/kg) | 20 mg/kg | 3 hr | Significant inhibition | [8] |
| Asparacosin A (40 mg/kg) | 40 mg/kg | 3 hr | Significant inhibition | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats or other suitable rodent model
-
Carrageenan solution (e.g., 1% in sterile saline)
-
Dihydroquinoline derivative formulation for administration (e.g., oral gavage, intraperitoneal injection)
-
Plethysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the dihydroquinoline derivative or the standard drug to the respective groups of animals at a predetermined time before carrageenan injection. A control group receives the vehicle only.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dihydroquinoline derivatives can interfere with this pathway to exert their anti-inflammatory effects.[9][10]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a wide range of diseases. Dihydroquinoline derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant potential by scavenging free radicals.
Quantitative Antioxidant Activity Data
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant activity of compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Compound/Extract | DPPH IC50 (µg/mL) | Reference |
| n-hexane extract of P. retrofractum Vahl. | 57.66 | [11] |
| ethyl acetate extract of P. retrofractum Vahl. | 66.12 | [11] |
| methanol extract of P. retrofractum Vahl. | 101.74 | [11] |
| Ascorbic Acid (Standard) | 66.12 | [11] |
| Trolox (Standard) | 3.765 | [12] |
| Ethanol extracts of non-roasting turmeric | 4.424 | [12] |
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Dihydroquinoline derivative stock solution
-
Standard antioxidant (e.g., ascorbic acid or Trolox)
-
96-well microplates
-
Microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol to a specific concentration (e.g., 0.1 mM). The solution should have a deep violet color.
-
Sample Preparation: Prepare serial dilutions of the dihydroquinoline derivative and the standard antioxidant in the same solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the diluted sample or standard to the respective wells. A control well should contain the DPPH solution and the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm. The violet color of the DPPH solution will fade in the presence of an antioxidant.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Plot the percentage of scavenging against the concentration to determine the IC50 value.[13]
Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Dihydroquinoline derivatives have shown promise in protecting neurons from damage through various mechanisms, including antioxidant and anti-inflammatory actions.[14][15][16][17]
Experimental Insights
Studies on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) have demonstrated its neuroprotective effects in a rat model of cerebral ischemia/reperfusion. Administration of DHQ was found to:
-
Inhibit inflammation by reducing the expression of pro-inflammatory cytokines and NF-κB.[15][16][17]
-
Decrease apoptosis by reducing caspase activity and DNA fragmentation.[15][16]
Experimental Workflow: In Vitro Neuroprotection Assay
Conclusion
Dihydroquinoline derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective agents underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for new and improved treatments for a range of human diseases.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Substituted Dihydroquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of substituted dihydroquinolines, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. This document summarizes key quantitative data, details critical experimental methodologies, and elucidates the underlying signaling pathways associated with their therapeutic effects.
Anticancer Applications
Substituted dihydroquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular machinery essential for tumor growth and proliferation.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various substituted dihydroquinolines has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.
| Compound Class/Reference | Cancer Cell Line | IC50 (µM) | Citation |
| Tetrahydroquinolines | H460 (Lung Carcinoma) | 4.9 ± 0.7 | |
| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | ||
| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | ||
| Pyrazolo-quinoline Derivative (15) | MCF-7 (Breast Adenocarcinoma) | < 100 | [1] |
| HepG2 (Hepatocellular Carcinoma) | < 100 | [1] | |
| A549 (Lung Carcinoma) | < 100 | [1] | |
| Tetrahydroquinolinone (20d) | HCT-116 (Colon Carcinoma) | 1.21 ± 0.13 | [2] |
| 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol (4ag) | SNB19 (Glioblastoma) | 38.3 | [1] |
| LN229 (Glioblastoma) | 40.6 | [1] | |
| Dihydroindolo[2,1-a]isoquinolines (6c) | Tubulin Polymerization | 3.1 ± 0.4 | [3] |
Mechanisms of Anticancer Activity
Substituted dihydroquinolines exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Many dihydroquinoline derivatives trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[4][5] A novel tetrahydroquinoline derivative, 4ag, has been shown to induce apoptosis in glioblastoma cells by generating reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases-3/7.[1]
Certain dihydroquinoline derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase.[4] This is often achieved by interfering with the function of microtubules, essential components of the mitotic spindle.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. sid.ir [sid.ir]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutics is paramount. Among these, tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate has emerged as a critical intermediate, providing a versatile platform for the development of a new generation of drug candidates. This technical guide offers an in-depth exploration of the synthesis, derivatization, and therapeutic applications of this key molecule, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4-Amino-3,4-dihydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THIQ) and its dihydroquinoline analogues are privileged structures in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of an amino group at the 4-position, combined with the protective tert-butoxycarbonyl (Boc) group on the nitrogen of the dihydroquinoline ring system, endows this compound with a unique combination of reactivity and stability. This makes it an ideal starting point for the synthesis of diverse libraries of compounds targeting various disease areas. The Boc group serves as a crucial protecting group, allowing for selective modifications at other positions of the molecule before its removal under acidic conditions to reveal the secondary amine for further functionalization.
Synthetic Pathways and Methodologies
The synthesis of the core intermediate, this compound, is a critical first step in its journey toward bioactive derivatives. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively detailed in the literature, its synthesis can be inferred from established methods for similar 4-amino-tetrahydroquinoline structures. A common strategy involves a multi-step sequence starting from a suitable quinoline precursor.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for the preparation of the core intermediate.
Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives (by analogy)
A representative method for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the specific target molecule, involves the nucleophilic substitution of a 4-chloroquinoline precursor.
-
Reaction Setup: A mixture of a 4-chloro-7-substituted-quinoline (1 equivalent) and the desired amine (2-3 equivalents) is prepared.
-
Solvent and Conditions: The reaction can be carried out neat or in a suitable solvent such as tert-butanol. The mixture is typically heated to 80-130°C for several hours.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent like dichloromethane. The organic layer is then washed sequentially with an aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel.
Derivatization and Structure-Activity Relationship (SAR) Studies
The primary amino group at the 4-position of this compound serves as a versatile handle for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies. This amino group can be acylated, alkylated, or used in reductive amination reactions to generate a diverse library of derivatives.
Caption: Key derivatization pathways from the core intermediate.
Therapeutic Applications and Biological Activities of Derivatives
Derivatives of the 4-aminoquinoline scaffold have demonstrated significant potential in various therapeutic areas. The strategic modification of the 4-amino group of the dihydroquinoline core has led to the discovery of potent inhibitors of key biological targets.
Kinase Inhibitors in Oncology and Inflammation
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Several studies have highlighted the potential of 4-aminoquinoline derivatives as potent kinase inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibitors:
A series of 4-aminoquinoline-3-carboxamide derivatives have been identified as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell receptor signaling.[1] These compounds have shown promise for the treatment of rheumatoid arthritis.[1]
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors:
Novel 4-aminoquinoline-based derivatives have been designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial mediator of immune signaling.[2] One of the lead compounds demonstrated high affinity and selectivity for RIPK2 and exhibited cellular anti-inflammatory effects.[2]
Table 1: Quantitative Biological Data for 4-Aminoquinoline Kinase Inhibitor Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 25 | BTKWT | 5.3 | [1] |
| 25 | BTKC481S | 39 | [1] |
| 14 | RIPK2 | 5.1 ± 1.6 | [2] |
| Ponatinib | RIPK2 | 8.2 ± 2.9 | [2] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is as follows:
-
Reagents: Recombinant human kinase, appropriate substrate, ATP, and test compounds.
-
Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Anticancer and Cytotoxic Activity
The 4-aminoquinoline scaffold is also a promising framework for the development of novel anticancer agents. The mechanism of action often involves the inhibition of key cellular processes in cancer cells.
Cytotoxicity against Breast Cancer Cell Lines:
A series of 4-aminoquinoline derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB-468. Several compounds exhibited significant cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF7, MDA-MB-468) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Future Perspectives and Conclusion
The this compound scaffold represents a highly valuable and versatile platform in the field of drug discovery. Its strategic design allows for the efficient synthesis of diverse libraries of compounds with a wide range of biological activities. The demonstrated success in developing potent kinase inhibitors and cytotoxic agents from this core structure underscores its immense potential.
Caption: The logical flow of drug discovery starting from the core molecule.
References
- 1. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Dihydroquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects. This technical guide provides an in-depth overview of the discovery and synthesis of novel dihydroquinoline scaffolds, presenting detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows.
Synthetic Strategies for Dihydroquinoline Scaffolds
The construction of the dihydroquinoline nucleus can be achieved through various synthetic methodologies, ranging from classical multicomponent reactions to modern catalytic strategies. This section details three prominent and versatile methods for the synthesis of these valuable heterocyclic compounds.
Three-Component Synthesis of Dihydroquinoline Embelin Derivatives
A robust and efficient method for the synthesis of dihydroquinoline derivatives involves a one-pot, three-component reaction of an aromatic amine, an aromatic aldehyde, and a 1,3-dicarbonyl compound.[1] This approach allows for the rapid generation of molecular diversity.
Experimental Protocol:
A mixture of embelin (1.0 mmol), an aromatic aldehyde (1.0 mmol), an aniline (1.0 mmol), and a catalytic amount of a Lewis acid such as silver trifluoromethanesulfonate (AgOTf) is heated in a suitable solvent (e.g., ethanol) under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired dihydroquinoline embelin derivative.[1]
Catalytic Annulation of α,β-Unsaturated N-Arylamides
The synthesis of 3,4-dihydroquinolin-2(1H)-ones can be effectively achieved through the catalytic annulation of readily available α,β-unsaturated N-arylamides. This strategy encompasses various modes of activation, including electrophilic, radical, and photochemical cyclizations.[2]
Experimental Protocol:
To a solution of the α,β-unsaturated N-arylamide (1.0 mmol) in a suitable solvent (e.g., acetonitrile/water), a catalyst (e.g., AgNO₃) and an oxidant (e.g., K₂S₂O₈) are added.[3] The reaction mixture is then stirred at a specified temperature for a designated time, with progress monitored by TLC. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The residue is purified by column chromatography to yield the 3,4-dihydroquinolin-2(1H)-one.[3]
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis
A novel and efficient approach to 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes.[4][5][6] This method offers a mild and selective route to this class of dihydroquinolines.
Experimental Protocol:
The N-prenylated 2-aminobenzaldehyde substrate (1.0 mmol) and a bicyclic hydrazine catalyst (e.g., 10 mol%) are dissolved in an alcohol solvent (e.g., isopropanol) in a sealed tube. The reaction mixture is heated at a specific temperature (e.g., 120-140 °C) for a set period.[4] The reaction is monitored by NMR spectroscopy or TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography to give the corresponding 1,2-dihydroquinoline.[4]
Biological Activities and Quantitative Data
Dihydroquinoline derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The following tables summarize the in vitro anticancer activity of representative novel dihydroquinoline scaffolds.
| Compound | HCT-116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | Reference |
| Dihydroquinoline Embelin Derivative 1 | > 40 µM | - | - | > 40 µM | [1] |
| Dihydroquinoline Embelin Derivative 2 | > 40 µM | - | - | > 40 µM | [1] |
| 3,4-Diaryl-Tetrahydroquinoline 3c | 4.4 ± 1.3 µM | 4.9 ± 0.7 µM | - | - | [7] |
| Quinoline-based Dihydrazone 3b | - | - | - | 7.016 µM | [7] |
| Quinoline-based Dihydrazone 3c | - | 34.32 µM | - | 7.05 µM | [7] |
| Quinoline-Chalcone Derivative 12e | 5.34 µM | - | - | 5.21 µM | [8] |
Table 1: IC50 values of novel dihydroquinoline derivatives against various human cancer cell lines.
| Compound | MGC-803 (Gastric) | BEL-7402 (Hepatoma) | BGC-823 (Gastric) | Reference |
| Quinoline-based Dihydrazone 3c | - | - | - | [7] |
| Quinoline-Chalcone Derivative 12e | 1.38 µM | - | - | [8] |
Table 2: IC50 values of additional novel dihydroquinoline derivatives against human cancer cell lines.
Signaling Pathways and Mechanisms of Action
The anticancer effects of many dihydroquinoline derivatives are attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades frequently targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers. Dihydroquinoline derivatives have been shown to inhibit this pathway at various nodes.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydroquinoline derivatives.
MAPK/ERK Signaling Pathway Inhibition
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is common in cancer, making it an attractive therapeutic target.
Caption: Inhibition of the MAPK/ERK signaling pathway by dihydroquinoline derivatives.
Experimental and Synthetic Workflows
The successful discovery and development of novel dihydroquinoline scaffolds rely on a systematic workflow encompassing synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow for the synthesis and evaluation of dihydroquinolines.
Caption: Logical relationship of synthetic approaches to novel dihydroquinoline scaffolds.
References
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the synthesis of the key intermediate, tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, followed by a reductive amination to yield the target compound.
I. Synthetic Pathway Overview
The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the construction of the N-Boc protected 4-quinolone core. The subsequent step introduces the C4-amino group via a reductive amination of the ketone functionality. This pathway is efficient and amenable to scale-up for the generation of libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
This protocol outlines the preparation of the key ketone intermediate. The reaction proceeds via an intramolecular cyclization.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Appropriate starting materials | - | - | - | - |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | - | - |
| Suitable base (e.g., Triethylamine) | C₆H₁₅N | 101.19 | - | - |
| Appropriate solvent (e.g., Dichloromethane) | CH₂Cl₂ | 84.93 | - | - |
| Acid for workup (e.g., 1 M HCl) | HCl | 36.46 | - | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | - |
| Brine | NaCl | 58.44 | - | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | - |
Procedure:
-
To a solution of the starting aniline derivative in an appropriate solvent, add the base and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
Expected Yield and Characterization:
-
Yield: Typically in the range of 70-90%.
-
Appearance: White to off-white solid.
-
Characterization Data: To be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Reductive Amination to Yield this compound
This protocol describes the conversion of the ketone intermediate to the final amino product.
Caption: Workflow for the reductive amination step.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | C₁₄H₁₇NO₃ | 247.29 | 1.0 g | 4.04 mmol |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 3.12 g | 40.4 mmol |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 0.38 g | 6.06 mmol |
| Methanol | CH₃OH | 32.04 | 20 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Water | H₂O | 18.02 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) in methanol.
-
Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain this compound.
Expected Yield and Characterization:
-
Yield: Typically 60-80%.
-
Appearance: A solid or viscous oil.
-
Characterization Data: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
III. Data Summary
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagent Quantities and Molar Equivalents
| Step | Reagent | Molar Equivalent |
| 1 | Starting Material | 1.0 |
| 1 | Boc₂O | 1.1 - 1.5 |
| 1 | Base | 1.5 - 2.0 |
| 2 | tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 1.0 |
| 2 | Ammonium Acetate | 10.0 |
| 2 | Sodium Cyanoborohydride | 1.5 |
Table 2: Typical Reaction Conditions and Outcomes
| Step | Reaction | Solvent | Temperature | Time | Typical Yield (%) |
| 1 | Boc-protection and Cyclization | Dichloromethane | 0 °C to RT | 12-24 h | 70 - 90 |
| 2 | Reductive Amination | Methanol | RT | 12-18 h | 60 - 80 |
IV. Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanoborohydride is toxic and should be handled with care. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Organic solvents are flammable and should be kept away from ignition sources.
These protocols provide a robust and reproducible method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents. Researchers can adapt these procedures for the synthesis of a diverse range of analogues for further biological evaluation.
Application Note: A Detailed Protocol for the tert-Butoxycarbonyl (Boc) Protection of 4-Amino-3,4-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive experimental protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-amino-3,4-dihydroquinoline. The Boc group is a crucial protecting group in organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability in various conditions and its facile removal under acidic conditions.[1][2] This protocol details the use of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in a straightforward and efficient procedure suitable for a laboratory setting.
Reaction Principle
The primary amino group of 4-amino-3,4-dihydroquinoline acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate.[3] In the presence of a non-nucleophilic base, such as triethylamine (Et₃N), the reaction proceeds to form the N-Boc protected carbamate derivative, tert-butyl (3,4-dihydroquinolin-4-yl)carbamate. The base neutralizes the acidic byproduct generated during the reaction, driving it to completion. The Boc group is stable towards most nucleophiles and bases, making it an excellent choice for orthogonal protection strategies.[1]
Experimental Protocol
This protocol outlines a reliable method for the Boc protection of 4-amino-3,4-dihydroquinoline on a 1 mmol scale.
2.1 Materials and Equipment
-
Reagents:
-
4-Amino-3,4-dihydroquinoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
-
-
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
2.2 Reagent Quantities
The following table summarizes the quantities of reagents required for a 1.0 mmol scale reaction.
| Reagent | Molecular Wt. ( g/mol ) | Equivalents | Amount (mmol) | Quantity |
| 4-Amino-3,4-dihydroquinoline | 146.19 | 1.0 | 1.0 | 146.2 mg |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 1.1 | 240.1 mg |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 | 0.21 mL (151.8 mg) |
| Dichloromethane (DCM) | - | - | - | ~20 mL |
2.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-amino-3,4-dihydroquinoline (146.2 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture at room temperature until the amine is fully dissolved.
-
Base Addition: Add triethylamine (0.21 mL, 1.5 mmol) to the solution.
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (240.1 mg, 1.1 mmol) to the reaction mixture in one portion. The reaction is typically performed at room temperature.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is generally complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (3,4-dihydroquinolin-4-yl)carbamate.
-
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme for the Boc protection of 4-amino-3,4-dihydroquinoline.
Caption: Experimental workflow for Boc protection of 4-amino-3,4-dihydroquinoline.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
This document is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.
References
Application Notes and Protocols: Lewis Acid Catalysts for Dihydroquinoline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroquinolines are a pivotal class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals, natural products, and functional materials. Their significant biological activities, including antimalarial, anticancer, and antiviral properties, have made the development of efficient and selective synthetic methodologies a key focus in organic chemistry and drug discovery. Among the various synthetic strategies, Lewis acid catalysis has emerged as a powerful tool for the construction of the dihydroquinoline scaffold, offering advantages such as mild reaction conditions, high yields, and the potential for asymmetric synthesis.
This document provides a detailed overview of the application of Lewis acid catalysts in the synthesis of dihydroquinolines, with a focus on common synthetic routes like the Friedländer annulation and the Povarov reaction. It includes a summary of quantitative data, detailed experimental protocols from cited literature, and visualizations of reaction mechanisms and workflows to aid researchers in the practical application of these methods.
Key Synthetic Strategies
Several Lewis acid-catalyzed reactions are prominently used for the synthesis of dihydroquinolines. These methods often involve the condensation and cyclization of anilines with various carbonyl compounds or alkenes.
1. Friedländer Annulation: This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as a β-ketoester or a ketone, to form a quinoline or dihydroquinoline.[1][2] Lewis acids are employed to activate the carbonyl groups, thereby facilitating the condensation and subsequent cyclization.[1][3]
2. Povarov Reaction: This is a [4+2] cycloaddition reaction between an N-arylimine (often formed in situ from an aniline and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to dihydroquinolines or quinolines.[4][5] Lewis acids are crucial for activating the imine towards nucleophilic attack by the alkene.[4][5]
3. Other Cyclization Reactions: Various other Lewis acid-catalyzed cyclization strategies have been developed, including intramolecular redox processes and cascade reactions.[6][7]
Data Presentation: Comparison of Lewis Acid Catalysts
The choice of Lewis acid catalyst can significantly impact the yield, selectivity, and reaction conditions for dihydroquinoline synthesis. The following tables summarize quantitative data from the literature for different catalytic systems.
Table 1: Lewis Acid Catalysts in Friedländer Annulation for Quinolines
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| In(OTf)₃ | 2-Aminoarylketones and β-ketoesters/diketones | Solvent-free | Not specified | Not specified | 75–92 | [1] |
| Bi(OTf)₃ | 2-Aminoaryl ketones and carbonyl compounds | Not specified | Not specified | Not specified | High yields | [2] |
| Zr(OTf)₄ | 2-Aminoaryl ketones and carbonyl compounds | Not specified | Not specified | Not specified | High yields | [2] |
| Zn(OTf)₂ | 2-Aminoaryl ketones and carbonyl compounds | Not specified | Not specified | Not specified | High yields | [2] |
| LiOTf | 2-Aminoaryl ketones and carbonyl compounds | Neat | Not specified | Not specified | High yields | [2] |
| SiO₂ nanoparticles | 2-Aminoaryl ketones and carbonyl compounds | Microwave | 100 | Short | 93 | [2] |
| [Hbim]BF₄ | Anilines and aldehydes | Solvent-free | 100 | 3-6 h | 93 | [2] |
| ImBu-SO₃H | 2-Aminoaryl ketones and carbonyl compounds | Solvent-free | 50 | 30 min | 92 | [2] |
Table 2: Lewis Acid Catalysts in Povarov Reaction for Tetrahydroquinoline Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCl₃ (1 equiv.) | N-aryl aldimines and vinyl ethers | Et₂O | 30 | Not specified | 31-53 | [4] |
| Cu(OTf)₂ (10 mol%) | N-aryl aldimines and vinyl ethers | EtOH | 40 | Not specified | 0-30 | [4] |
| Gd(OTf)₃ | Intramolecular 1,5-hydride shift/ring closure | Not specified | Not specified | Not specified | Superior to Sc(OTf)₃ | [6] |
Table 3: Other Lewis Acid-Catalyzed Dihydroquinoline Syntheses
| Catalyst | Reaction Type | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AgOTf (20 mol%) | Multicomponent reaction | Embelin, 4-nitrobenzaldehyde, aniline | EtOH | 150 | 15 min | 80 | [8] |
| CuI | Cascade radical addition/cyclization | N-phenylcinnamamides and Togni's reagent | CHCl₃ | Not specified | Not specified | Wide functional group tolerance | [7] |
| FeCl₂·4H₂O | Alkylation/cyclization | N-arylamides and peresters/peroxides | DMF | Not specified | Not specified | Good yields | [7] |
| Sc(OTf)₃ / Chiral Ligand | Enantioselective 6π-photocyclization | Acrylanilides | Not specified | Not specified | Not specified | Moderate to excellent yields | [7] |
| In(OTf)₃ / Chiral Imidazolidinone | Asymmetric addition of aldehydes to N-acyl quinoliniums | Aldehydes and N-acyl quinoliniums | Not specified | Not specified | Not specified | Good yields, excellent selectivities | [9] |
Experimental Protocols
The following are detailed experimental protocols for key reactions cited in the literature.
Protocol 1: In(OTf)₃-Catalyzed Friedländer Annulation for Quinolines[1]
This protocol describes a general procedure for the indium(III) triflate-catalyzed synthesis of functionalized quinolines under solvent-free conditions.
Materials:
-
Substituted 2-aminoarylketone (1.0 mmol)
-
Carbonyl compound with an active methylene group (e.g., β-ketoester, diketone) (1.2 mmol)
-
Indium(III) triflate (In(OTf)₃) (5 mol%)
Procedure:
-
In a clean, dry round-bottom flask, combine the 2-aminoarylketone (1.0 mmol), the carbonyl compound (1.2 mmol), and In(OTf)₃ (0.05 mmol).
-
Heat the reaction mixture with stirring at the appropriate temperature (optimized for specific substrates, typically 80-120 °C) under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product directly by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Lewis Acid-Catalyzed Povarov Reaction for Tetrahydroquinolines (Multicomponent)[4]
This protocol outlines a three-component reaction for the synthesis of 2,4-substituted tetrahydroquinolines.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Substituted aniline (1.0 mmol)
-
Electron-rich olefin (e.g., ethyl vinyl ether) (1.5 mmol)
-
Lewis acid catalyst (e.g., AlCl₃ (10 mol%) or Cu(OTf)₂ (10 mol%))
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 mmol) and substituted aniline (1.0 mmol) in toluene (5 mL) in a round-bottom flask, add the Lewis acid catalyst (0.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the in situ formation of the N-arylimine.
-
Add the electron-rich olefin (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 45 °C and stir for the required time (monitor by TLC).
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired tetrahydroquinoline.
Protocol 3: AgOTf-Catalyzed Multicomponent Synthesis of Dihydroquinoline Embelin Derivatives[8]
This protocol details the synthesis of dihydroquinoline derivatives of embelin, a natural product.
Materials:
-
Embelin (1.0 mmol)
-
Substituted aromatic aldehyde (1.5 mmol)
-
Aniline (1.5 mmol)
-
Silver triflate (AgOTf) (20 mol%)
-
Ethanol (EtOH)
Procedure:
-
In a sealed tube, combine embelin (1.0 mmol), the substituted aromatic aldehyde (1.5 mmol), aniline (1.5 mmol), and AgOTf (0.2 mmol) in ethanol.
-
Heat the reaction mixture to 150 °C for 15 minutes.
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired dihydroquinoline derivative.
Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanisms and experimental workflows for the synthesis of dihydroquinolines.
References
- 1. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sci-rad.com [sci-rad.com]
- 5. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 6. Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular redox process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual metal and Lewis base catalysis approach for asymmetric synthesis of dihydroquinolines and the α-arylation of aldeh… [ouci.dntb.gov.ua]
Metal-Catalyzed Synthesis of Dihydroquinolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinolinone scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their synthesis has been a subject of intense research, with metal-catalyzed methods emerging as powerful and versatile tools for their construction. These catalytic systems offer significant advantages, including high efficiency, broad substrate scope, and the ability to control stereochemistry, which is crucial for developing effective therapeutics.
This document provides detailed application notes and experimental protocols for the synthesis of dihydroquinolinones using various metal catalysts, including palladium, copper, iron, gold, and rhodium. The information is intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the adoption and optimization of these synthetic methodologies.
Palladium-Catalyzed Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of dihydroquinolinones, primarily through intramolecular Heck reactions, is well-established. These reactions typically involve the cyclization of an ortho-halo-substituted N-arylacrylamide.
Quantitative Data Summary: Palladium-Catalyzed Reactions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(PPh₃)₂Cl₂ (10) | DPPP (20) | K₂CO₃ (3) | CH₃CN | 80 | 20 | up to 95 | [1] |
| 2 | Pd(OAc)₂ | PPh₃ | Ag₂CO₃ | THF | 66 | - | - | [2] |
| 3 | Pd(OAc)₂ | (R)-BINAP | - | - | - | - | up to 18 ee | [3] |
DPPP = 1,3-Bis(diphenylphosphino)propane (R)-BINAP = (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Experimental Protocol: Palladium-Catalyzed Intramolecular Heck Reaction
This protocol is adapted from a procedure for the synthesis of 1,2-dihydroquinolines, which are structurally related to dihydroquinolinones and are formed via a similar palladium-catalyzed intramolecular cyclization.[1]
Materials:
-
o-Bromo substituted Morita-Baylis-Hillman (MBH) alcohol (1.0 equiv)
-
Amine (e.g., tosylamine) (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (10 mol%)
-
1,3-Bis(diphenylphosphino)propane (DPPP) (20 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a dry reaction vessel, add the o-bromo substituted MBH alcohol, amine, Pd(PPh₃)₂Cl₂, DPPP, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinolinone.
Copper-Catalyzed Synthesis
Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of dihydroquinolinones. These reactions often proceed via radical pathways, enabling the use of a wide range of starting materials.
Quantitative Data Summary: Copper-Catalyzed Reactions
| Entry | Catalyst (mol%) | Oxidant/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Cu(I) catalyst (20) | Phosphite diesters | - | - | - | Good | [4] |
| 2 | CuCl/Ligand | - | - | - | - | Moderate to Good | [5] |
Experimental Protocol: Copper-Catalyzed Radical Cyclization of N-Arylcinnamamides
This protocol describes a general procedure for the copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides.
Materials:
-
N-arylcinnamamide (1.0 equiv)
-
Radical precursor (e.g., ether, alcohol, or alkane) (as solvent or reagent)
-
Copper(I) or Copper(II) salt (e.g., Cu₂O, CuI) (10-20 mol%)
-
Oxidant (e.g., tert-butyl peroxybenzoate - TBPB) (2.0 equiv)
-
Solvent (if the radical precursor is not the solvent)
Procedure:
-
In a sealed tube, dissolve the N-arylcinnamamide and the copper catalyst in the radical precursor solvent (e.g., toluene, THF).
-
Add the oxidant to the reaction mixture.
-
Seal the tube and heat the reaction to the desired temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the dihydroquinolinone product.
Iron-Catalyzed Synthesis
Iron, being an earth-abundant and non-toxic metal, provides a sustainable platform for catalysis. Iron-catalyzed syntheses of dihydroquinolinones often involve radical-mediated pathways.
Quantitative Data Summary: Iron-Catalyzed Reactions
| Entry | Catalyst | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | FeCl₂·4H₂O | Peresters/Peroxides | DMF | - | - | up to 91 | [6] |
Experimental Protocol: FeCl₂-Catalyzed Decarboxylative Radical Alkylation/Cyclization
This protocol is based on the FeCl₂-catalyzed reaction of N-phenylcinnamamides with peresters.[6]
Materials:
-
N-phenylcinnamamide (1.0 equiv)
-
Perester (e.g., tert-butyl peroxy-2-ethylhexanoate) (2.0 equiv)
-
FeCl₂·4H₂O (10 mol%)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add N-phenylcinnamamide, FeCl₂·4H₂O, and DMF.
-
Stir the mixture under an inert atmosphere.
-
Add the perester dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for the specified time (typically 12-24 hours) until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the alkylated dihydroquinolinone.
Gold-Catalyzed Synthesis
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the intramolecular hydroarylation of N-propargylanilines, providing a direct route to 4-substituted-1,2-dihydroquinolines.
Quantitative Data Summary: Gold-Catalyzed Reactions
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | |---|---|---|---|---|---|---|---| | 1 | JPAu(CH₃CN)SbF₆ (4) | DCM | 80 | - | - |[7] | | 2 | XPhosAuNTf₂ | HFIP | - | - | up to 87 |[8] |
DCM = Dichloromethane HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocol: Gold-Catalyzed Intramolecular Hydroarylation
This protocol is a general procedure for the Au(I)-catalyzed cyclization of N-ethoxycarbonyl-N-propargylanilines.
Materials:
-
N-ethoxycarbonyl-N-propargylaniline derivative (1.0 equiv)
-
Gold(I) catalyst (e.g., JPAu(CH₃CN)SbF₆ or XPhosAuNTf₂) (1-5 mol%)
-
Anhydrous dichloromethane (DCM) or hexafluoroisopropanol (HFIP)
Procedure:
-
Dissolve the N-ethoxycarbonyl-N-propargylaniline substrate in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the gold(I) catalyst to the solution.
-
Stir the reaction mixture at the specified temperature (ranging from room temperature to 80 °C) for the required time (typically 1-24 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the 4-substituted-1,2-dihydroquinoline.
Rhodium-Catalyzed Synthesis
Rhodium catalysis has been effectively employed in the asymmetric synthesis of tetrahydroquinolines, which are precursors to dihydroquinolinones, often through conjugate addition reactions.
Quantitative Data Summary: Rhodium-Catalyzed Reactions
| Entry | Catalyst (mol%) | Ligand (mol%) | Reagent | Solvent | Yield (%) | ee (%) | Ref. |
| 1 | [Rh(nbd)Cl]₂ (3) | (R,R,S,S)-Duanphos (6) | Boc-protected pinacolboronate | Toluene/TFA | Good to Excellent | Good to Excellent | [9] |
nbd = norbornadiene TFA = Trifluoroacetic acid
Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition
This protocol is adapted for the asymmetric synthesis of tetrahydroquinolines.[9]
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Boc-protected 2-aminophenyl pinacolboronate (1.2 equiv)
-
[Rh(nbd)Cl]₂ (3 mol%)
-
(R,R,S,S)-Duanphos (6 mol%)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Triethylsilane
Procedure:
-
In a glovebox, charge a vial with [Rh(nbd)Cl]₂ and (R,R,S,S)-Duanphos.
-
Add anhydrous toluene and stir to form the catalyst solution.
-
In a separate flask, dissolve the α,β-unsaturated ketone and the Boc-protected 2-aminophenyl pinacolboronate in toluene.
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion of the conjugate addition, add trifluoroacetic acid and triethylsilane to the reaction mixture to effect deprotection and reductive cyclization.
-
Stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the enantioenriched tetrahydroquinoline.
Visualizations
Reaction Mechanism: Palladium-Catalyzed Intramolecular Heck Reaction
Caption: Generalized mechanism for the intramolecular Heck reaction.
Experimental Workflow
Caption: A typical experimental workflow for synthesis.
References
- 1. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. soc.chim.it [soc.chim.it]
- 4. Copper(i)-catalysed intramolecular hydroarylation-redox cross-dehydrogenative coupling of N-propargylanilines with phosphites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. FeCl2-Catalyzed Decarboxylative Radical Alkylation/Cyclization of Cinnamamides: Access to Dihydroquinolinone and Pyrrolo[1,2- a]indole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold-Catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation of N-Aryl Propargylamines to Construct Tetrahydroquinolines and 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolines [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Deprotection of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate to yield 1,2,3,4-tetrahydroquinolin-4-amine. The tert-butoxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile cleavage under acidic conditions. The following sections detail the most common and effective methods for the deprotection of this specific substrate, including quantitative data, detailed experimental procedures, and visual diagrams of the workflow.
Introduction
The deprotection of this compound is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting product, 1,2,3,4-tetrahydroquinolin-4-amine, serves as a valuable building block in medicinal chemistry. The selection of the appropriate deprotection method is crucial to ensure high yield, purity, and compatibility with other functional groups present in the molecule. The two most prevalent methods for Boc deprotection, acidolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane, are presented here.
Data Presentation
The following table summarizes the quantitative data for the two primary deprotection methods of this compound.
| Method | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |
| Method A | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 18 h | 87% | >95% | [1] |
| Method B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 30 min | >95% | >98% | [2][3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reaction and the general experimental workflow for the deprotection process.
References
Application Notes and Protocols for the Derivatization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of tert-butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a versatile building block in medicinal chemistry. The primary amino group at the C4 position serves as a key handle for introducing a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following sections detail common derivatization reactions, including N-acylation, N-sulfonylation, urea and thiourea formation, and reductive amination.
N-Acylation
N-acylation is a fundamental transformation for converting the primary amine into an amide. This modification can significantly impact the compound's polarity, hydrogen bonding capacity, and metabolic stability.
Experimental Protocol:
A general procedure for the N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as triethylamine (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Acylating Agent | Product | Yield (%) |
| Acetyl chloride | tert-Butyl 4-(acetylamino)-3,4-dihydroquinoline-1(2H)-carboxylate | 85-95 |
| Benzoyl chloride | tert-Butyl 4-(benzamido)-3,4-dihydroquinoline-1(2H)-carboxylate | 80-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow:
Caption: N-Acylation Experimental Workflow.
N-Sulfonylation
N-sulfonylation introduces a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor, and is often used as a bioisostere for a carboxylic acid or amide.
Experimental Protocol:
The reaction of the primary amine with a sulfonyl chloride in the presence of a base is a common method for the synthesis of sulfonamides.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
Triethylamine (if using DCM as solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1-1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
If pyridine is the solvent, remove it under reduced pressure. Dissolve the residue in DCM.
-
Wash the organic solution with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Sulfonyl Chloride | Product | Yield (%) |
| Benzenesulfonyl chloride | tert-Butyl 4-(phenylsulfonamido)-3,4-dihydroquinoline-1(2H)-carboxylate | 75-85 |
| p-Toluenesulfonyl chloride | tert-Butyl 4-(tosylamino)-3,4-dihydroquinoline-1(2H)-carboxylate | 80-90 |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Urea and Thiourea Formation
Urea and thiourea moieties are important pharmacophores capable of forming multiple hydrogen bonds, making them valuable for enhancing binding affinity to biological targets.
Experimental Protocol:
Ureas and thioureas can be synthesized by reacting the primary amine with an isocyanate or isothiocyanate, respectively.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate) or Isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous THF or DCM
-
Hexanes or diethyl ether for precipitation
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate or isothiocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-6 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like hexanes or diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Data Presentation:
| Reagent | Product | Yield (%) |
| Phenyl isocyanate | tert-Butyl 4-(3-phenylureido)-3,4-dihydroquinoline-1(2H)-carboxylate | >90 |
| Phenyl isothiocyanate | tert-Butyl 4-(3-phenylthioureido)-3,4-dihydroquinoline-1(2H)-carboxylate | >90 |
Note: These reactions are often high-yielding.
Signaling Pathway Diagram:
Caption: Urea/Thiourea Formation Pathway.
Reductive Amination
Reductive amination allows for the introduction of alkyl or arylalkyl substituents on the primary amine, providing access to secondary amines. This is a powerful method for modulating lipophilicity and basicity.
Experimental Protocol:
This one-pot procedure involves the in-situ formation of an imine between the primary amine and a carbonyl compound, followed by reduction with a selective reducing agent.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in anhydrous DCE or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | tert-Butyl 4-(benzylamino)-3,4-dihydroquinoline-1(2H)-carboxylate | 70-85 |
| Acetone | tert-Butyl 4-(isopropylamino)-3,4-dihydroquinoline-1(2H)-carboxylate | 65-80 |
Note: Yields can be influenced by the reactivity of the carbonyl compound and the choice of reducing agent.
Experimental Workflow:
Caption: Reductive Amination Workflow.
Application Notes and Protocols for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, a versatile synthetic intermediate in the field of medicinal chemistry and drug discovery. The presence of a Boc-protected nitrogen and a primary amino group on the dihydroquinoline scaffold makes it a valuable building block for the synthesis of a diverse range of substituted quinoline derivatives with potential therapeutic applications.
Overview of Synthetic Utility
This compound serves as a key starting material for the introduction of various functionalities at the 4-position of the dihydroquinoline core. The Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen ensures stability during many chemical transformations and can be readily removed under acidic conditions to allow for further derivatization. The primary amino group at the 4-position is a nucleophilic handle that can participate in a variety of chemical reactions, including:
-
N-Alkylation: Introduction of alkyl, aryl, or heterocyclic moieties.
-
N-Acylation: Formation of amides, sulfonamides, and ureas.
-
Reductive Amination: Reaction with aldehydes and ketones to form secondary or tertiary amines.
-
Buchwald-Hartwig and Ullmann Couplings: Formation of C-N bonds with aryl and heteroaryl halides.
These reactions enable the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting a wide range of diseases.
Experimental Protocols
While specific experimental data for reactions directly utilizing this compound is not extensively available in the public domain, the following protocols for analogous structures provide a strong foundation for its application. Researchers should optimize these conditions for the specific substrate and desired product.
General Protocol for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of a Boc-protected amino-dihydroisoquinoline, which can be adapted for this compound.
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., allyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and degas with an inert gas (e.g., argon).
-
Add cesium carbonate (1.0 eq) to the reaction mixture.
-
Add the alkyl halide (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature for 16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with MTBE.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the crude product by column chromatography on silica gel.
Note: The choice of base and solvent may need to be optimized depending on the reactivity of the alkyl halide.
General Protocol for Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. This protocol provides a general guideline for the reaction of an amino-dihydroquinoline with a carbonyl compound.
Reaction Scheme:
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Presentation
| Reaction Type | Substrate Analogue | Reagents | Solvent | Yield (%) | Reference |
| N-Alkylation | tert-butyl (3,4-dihydroxyphenethyl)carbamate | Allyl bromide, Cs₂CO₃ | DMF | 80 | [1] |
| Reductive Amination | 2-Aminopyrimidine | tert-butyl 4-formylpiperidine-1-carboxylate, NaBH(OAc)₃ | DCE, AcOH | Not specified | General Protocol |
Visualizations
Synthetic Pathway for N-Functionalization
The following diagram illustrates the general synthetic pathways for the N-functionalization of this compound.
Caption: Synthetic routes for N-functionalization.
Experimental Workflow for N-Alkylation
This diagram outlines the typical laboratory workflow for the N-alkylation reaction.
Caption: Workflow for N-alkylation.
These application notes and protocols provide a starting point for researchers to utilize this compound as a valuable intermediate in their synthetic endeavors. Optimization of the provided general procedures will be necessary to achieve the best results for specific target molecules.
References
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] The dysregulation of kinase activity is a known cause of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern medicine.[2][3] Small-molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes, thereby modulating their activity.[2][4]
This document provides detailed application notes for the synthesis and evaluation of inhibitors targeting three key kinase families: Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase (JAK). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to guide researchers in the discovery and development of novel kinase inhibitors.
Application Note 1: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is crucial for B-cell activation, proliferation, and survival.[5][6] The inhibition of BTK is a validated therapeutic strategy for various B-cell malignancies.[6][7] Ibrutinib, the first-in-class BTK inhibitor, works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5][7]
BTK Signaling Pathway and Point of Inhibition
The diagram below illustrates the B-cell receptor (BCR) signaling cascade. Antigen binding to the BCR initiates a signaling cascade involving LYN and SYK kinases, which in turn activate BTK. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling that promotes B-cell proliferation and survival. Covalent inhibitors like Ibrutinib block this pathway by irreversibly binding to BTK.[5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 7. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly in the reductive amination of tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
1. Low or No Product Yield
Question: I am observing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in this reductive amination can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the intermediate imine.
-
Reagent Quality:
-
Reducing Agent: The primary reducing agent for this reaction is typically Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is moisture-sensitive and can decompose if not stored properly.[1][2] Use freshly opened or properly stored NaBH(OAc)₃.
-
Ammonia Source: Ammonium acetate or a solution of ammonia in an organic solvent is commonly used. Ensure the concentration of the ammonia solution is accurate and that the ammonium acetate is anhydrous.
-
Starting Material: Verify the purity of the starting ketone, tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[3][4] The presence of water can hydrolyze the intermediate imine and decompose the reducing agent.
-
Temperature: The reaction is typically run at room temperature.[3] If the reaction is sluggish, gentle heating (e.g., to 40 °C) might be beneficial, but be cautious as this can also promote side reactions.
-
Reaction Time: The reaction time can vary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.
-
-
Imine Formation:
-
The formation of the imine intermediate is a crucial equilibrium step. To drive the equilibrium towards the imine, consider the following:
-
Use of a dehydrating agent: Adding molecular sieves (3Å or 4Å) can help remove water formed during imine formation.
-
Pre-formation of the imine: Stir the ketone and the ammonia source together for a period (e.g., 1-2 hours) before adding the reducing agent.[5]
-
-
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting logic for addressing low product yield.
2. Formation of Side Products
Question: My reaction is producing significant side products. What are the common side products and how can I minimize their formation?
Answer:
The two most common side products in this reductive amination are the corresponding alcohol from the reduction of the starting ketone and over-alkylated products.
-
tert-Butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate:
-
Cause: This alcohol is formed by the reduction of the ketone starting material. While NaBH(OAc)₃ is selective for imines over ketones, this can still occur, especially if the imine formation is slow or if a less selective reducing agent like sodium borohydride (NaBH₄) is used without careful control.[1]
-
Solution:
-
Use a highly selective reducing agent like NaBH(OAc)₃.[3]
-
Ensure efficient imine formation before the reducing agent has significant time to react with the ketone. Consider pre-forming the imine.
-
-
-
Di- and Tri-alkylated Amines (Over-alkylation):
-
Cause: The primary amine product can be more nucleophilic than ammonia and can react with another molecule of the ketone to form a secondary amine, which can then be reduced.
-
Solution:
-
Use a large excess of the ammonia source: This will statistically favor the reaction of the ketone with ammonia over the product amine.
-
Control stoichiometry: Use the ketone as the limiting reagent.
-
Stepwise procedure: Isolate the primary amine before any further reactions.[5]
-
-
3. Difficult Purification
Question: I am having trouble purifying the final product. What are the common impurities and what purification strategies can I use?
Answer:
Purification can be challenging due to the similar polarities of the desired product and potential side products.
-
Common Impurities:
-
Unreacted starting ketone.
-
The alcohol side product (tert-Butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate).
-
Over-alkylated amine byproducts.
-
-
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.
-
Acid-Base Extraction: The basicity of the desired amine product can be exploited.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acidic solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the specific reaction conditions and the scale of the reaction. Reported yields for similar reductive aminations of cyclic ketones can range from moderate to high (60-95%).[2][6] Optimization of the reaction conditions as described in the troubleshooting guide is key to achieving higher yields.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[3] It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting ketone compared to other borohydrides like sodium borohydride (NaBH₄).[1] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.
Q3: Can I use a different ammonia source?
A3: Yes, while ammonium acetate is common, other ammonia sources can be used. A solution of ammonia in methanol or dioxane is a viable alternative. Ammonium formate has also been used in some reductive aminations. The choice may depend on the specific reaction conditions and solvent system.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone, the imine intermediate (if stable enough to be observed), and the final amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. LC-MS is a more powerful technique that can provide more detailed information about the reaction progress and the formation of any side products.
III. Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM, DCE, THF | Mild, highly selective for imines over ketones, less toxic byproducts.[3] | Moisture sensitive, more expensive.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective, tolerant of protic solvents. | Highly toxic, generates cyanide waste. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Less selective, can reduce the starting ketone.[1] Requires careful control of conditions (e.g., pre-formation of imine).[5] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Methanol, Ethanol | "Green" reagent, high atom economy. | May require specialized equipment (hydrogenator), can reduce other functional groups.[6] |
Table 2: Troubleshooting Summary for Low Yield
| Problem | Potential Cause | Suggested Solution(s) |
| Low Yield | Poor quality of NaBH(OAc)₃ | Use a fresh bottle or a properly stored reagent. |
| Wet solvent or reagents | Use anhydrous solvents and reagents. | |
| Incomplete imine formation | Add a dehydrating agent (e.g., molecular sieves); pre-form the imine before adding the reducing agent. | |
| Sub-optimal reaction time | Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. |
IV. Experimental Protocol
This protocol is a representative procedure for the reductive amination of tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
Synthesis of this compound
-
Materials:
-
tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1.0 eq) and ammonium acetate (10.0 eq).
-
Add anhydrous DCM to dissolve the solids (concentration typically around 0.1-0.2 M).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound by chromatography.
Flash Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Compound will not elute from the column or has very low Rf | The compound is highly polar and is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. - If the compound is still retained, consider adding a small percentage of methanol to the eluent (e.g., 1-5% methanol in dichloromethane). - For basic compounds like this, adding a small amount of a basic modifier such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent can help to reduce strong interactions with the acidic silica gel.[1] |
| Significant peak tailing in collected fractions | Secondary interactions between the basic amine of the compound and acidic silanol groups on the silica surface can cause tailing.[1] | - Add a basic modifier to your eluent system, such as 0.1-1% triethylamine or a small amount of ammonium hydroxide.[1] This will compete for the active sites on the silica gel and improve peak shape. |
| Compound appears to be decomposing on the column | The compound may be unstable on silica gel, which is acidic. | - Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, the compound is likely degrading. - To mitigate degradation, you can use a less acidic stationary phase like alumina (neutral or basic) or deactivated silica gel.[1] |
| Poor separation of the desired product from impurities | The chosen solvent system does not provide adequate resolution. | - Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column. - Try ternary solvent systems, for example, a mix of hexane, ethyl acetate, and a small amount of methanol or dichloromethane. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Broad or tailing peaks | - Secondary interactions with the stationary phase. - Sub-optimal mobile phase composition. | - For reverse-phase HPLC (e.g., C18 column), add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases. This can improve peak shape by protonating the amine. - Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion. |
| No peak detected | - The compound did not elute. - The detector wavelength is not appropriate. | - If using a gradient, ensure the final mobile phase composition is strong enough to elute the compound. - While the Boc group has some UV absorbance, detection is often better at lower wavelengths such as 210-220 nm. |
| Variable retention times | - Inconsistent mobile phase preparation. - Column temperature fluctuations. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. - Use a column oven to maintain a constant temperature for consistent retention times. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A good starting point for TLC analysis and subsequent flash column chromatography is a mixture of ethyl acetate and hexanes. You can start with a 20-30% ethyl acetate in hexanes mixture and gradually increase the polarity. Due to the basic nature of the amino group, adding 0.1-1% triethylamine to the eluent system is highly recommended to prevent peak tailing.
Q2: How can I visualize this compound on a TLC plate?
This compound has a UV-active quinoline core, so it should be visible under a UV lamp (254 nm). For a more specific visualization of the amine, a ninhydrin stain can be used. Even though the primary amine is part of the dihydroquinoline ring, it should still react with ninhydrin upon heating to give a colored spot. Boc-protected amines can also be visualized with ninhydrin as the Boc group can be cleaved under the heating conditions used for staining.[2]
Q3: What are the potential impurities I should be looking out for during purification?
Potential impurities can arise from the starting materials or side reactions during the synthesis of 4-aminotetrahydroquinolines. These may include starting materials that are carried through, or byproducts from incomplete reactions or subsequent side reactions of the desired product. Careful monitoring of the reaction by TLC or LC-MS can help identify these impurities.
Q4: Is it better to use normal-phase or reverse-phase HPLC for purity analysis?
Both normal-phase and reverse-phase HPLC can be used. However, reverse-phase HPLC on a C18 column is more common for this type of molecule. A typical mobile phase would consist of a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) added to both solvents to improve peak shape.
Q5: My compound is not very soluble in the chromatography eluent. How should I load it onto the column?
If your compound has low solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate.
-
Eluent System: Prepare a developing chamber with a mixture of ethyl acetate and hexanes (e.g., starting with 3:7 v/v) and 0.5% triethylamine.
-
Development: Place the TLC plate in the chamber and allow the solvent front to move up the plate.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). If necessary, stain with a ninhydrin solution and gently heat to visualize the amine-containing compound.
-
Rf Calculation: Calculate the retention factor (Rf) for the desired product. An ideal Rf for column chromatography is between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.5% triethylamine).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If solubility is an issue, use the dry loading method described in the FAQs.
-
Elution: Start with the low-polarity eluent and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Reverse-Phase HPLC Analysis
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Gradient Program:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 10-20%).
-
Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.
-
Hold at the high percentage for a few minutes to wash the column.
-
Return to the initial conditions and re-equilibrate the column before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Troubleshooting incomplete Boc protection of 4-amino-dihydroquinoline
Welcome to the technical support center for the Boc protection of 4-amino-dihydroquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this specific synthetic transformation. Below, you will find a comprehensive guide in a question-and-answer format to help you diagnose and resolve experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the tert-butoxycarbonyl (Boc) protection of 4-amino-dihydroquinoline, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc protection of 4-amino-dihydroquinoline incomplete?
A1: Incomplete reactions are common and can stem from several factors:
-
Low Nucleophilicity: Aromatic amines, like 4-amino-dihydroquinoline, are less nucleophilic than aliphatic amines. This inherently slower reactivity can lead to incomplete conversion under standard conditions.[1][2]
-
Insufficient Reagents: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) may be too low. While a 1:1 ratio is theoretical, an excess (1.1 to 1.5 equivalents) is often required to drive the reaction to completion.
-
Inappropriate Base: While not always necessary, a base can accelerate the reaction.[3] However, an unsuitable base or incorrect amount can hinder the reaction or promote side products. For weakly basic anilines, a non-nucleophilic base is often preferred.
-
Poor Solubility: If the 4-amino-dihydroquinoline starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[3]
-
Reaction Time/Temperature: The reaction may require longer times or gentle heating (e.g., 40-50°C) to proceed to completion, especially given the reduced nucleophilicity of the amine.[1][4]
Q2: I'm observing the formation of a second, less polar spot on my TLC. What is it?
A2: This is likely the N,N-di-Boc protected product, where two Boc groups have attached to the amino nitrogen.[5] This side reaction is more prevalent under forcing conditions, such as:
-
A large excess of Boc₂O.
-
The presence of a strong, catalytic base like 4-dimethylaminopyridine (DMAP).[5][6]
-
Elevated temperatures over prolonged periods.
To minimize di-Boc formation, use a modest excess of Boc₂O (around 1.1 equivalents), avoid catalytic bases like DMAP if mono-protection is the goal, and run the reaction at a lower temperature (0 °C to room temperature).[5]
Q3: What is the optimal solvent for this reaction?
A3: The ideal solvent will fully dissolve your starting material. Common choices for Boc protections include:
-
Aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN).[4]
-
Protic solvents: Methanol can enhance the reaction rate.[1]
-
Biphasic systems: A mixture of an organic solvent (like THF or Dioxane) and water is often effective, especially when using an inorganic base like NaHCO₃.[4][7]
For aromatic amines, THF or a THF/water mixture are excellent starting points.
Q4: Is a base necessary for the Boc protection of 4-amino-dihydroquinoline?
A4: Not always, but it is often beneficial. The reaction between an amine and Boc₂O produces tert-butylcarbonic acid, which decomposes to tert-butanol and CO₂.[8] A base neutralizes any acidic byproducts that could potentially protonate the starting amine, rendering it unreactive. For less nucleophilic aromatic amines, a base can be crucial for achieving a reasonable reaction rate.
Q5: Which base should I use?
A5: The choice of base is critical.
-
For high yields of mono-Boc product: Mild inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic mixture are often successful.
-
Organic bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in anhydrous conditions.
-
Avoid strong, catalytic bases: DMAP should be used with caution as it can significantly promote the formation of the di-Boc side product.[5][6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting an incomplete Boc protection reaction.
Caption: A decision workflow for troubleshooting incomplete Boc protection.
Data Presentation: Condition Screening
Optimizing the reaction conditions is key to a successful protection. The following table summarizes starting points for screening conditions based on common variables.
| Variable | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) | Expected Outcome / Notes |
| Boc₂O (eq.) | 1.1 | 1.2 | 1.5 - 2.0 | Higher equivalents increase rate but also risk of di-protection.[5] |
| Base (eq.) | None | NaHCO₃ (2.0) | TEA (1.5) | Base is recommended for aromatic amines to improve reaction rate.[3] |
| Solvent | DCM or ACN | THF / H₂O (1:1) | Dioxane | Solvent choice is critical for substrate solubility.[3][4] |
| Temperature | 0 °C → RT | Room Temperature (RT) | 40 - 50 °C | Increased temperature can improve conversion for less nucleophilic amines.[1] |
| Time | 12 - 24 h | 4 - 8 h | 1 - 3 h | Monitor by TLC until starting material is consumed. |
Experimental Protocols
Protocol 1: Standard Boc Protection using Sodium Bicarbonate
This protocol is a robust starting point for the mono-protection of 4-amino-dihydroquinoline.
Reagents and Materials:
-
4-amino-dihydroquinoline (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-dihydroquinoline (1.0 eq.) in THF (approx. 0.2 M concentration) in a round-bottom flask.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.
-
To the stirring biphasic mixture, add a solution of Boc₂O (1.2 eq.) dissolved in a minimal amount of THF dropwise over 5 minutes.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once complete, dilute the mixture with ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Anhydrous Boc Protection using Triethylamine
This protocol is suitable when aqueous conditions need to be avoided.
Reagents and Materials:
-
4-amino-dihydroquinoline (1.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-dihydroquinoline (1.0 eq.) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, it may be gently warmed to 40°C.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by column chromatography as needed.
Reaction Pathway Visualization
The following diagram illustrates the desired reaction and the common side reaction.
Caption: Reaction pathway for mono- and di-Boc formation.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Optimization of Catalyst Loading for Dihydroquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinolines. The following sections offer guidance on optimizing catalyst loading to address common experimental challenges and improve reaction outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the optimization of catalyst loading for dihydroquinoline synthesis.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge. The following steps provide a systematic approach to troubleshoot this issue, with a focus on catalyst loading.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in dihydroquinoline synthesis.
Detailed Steps:
-
Verify Starting Material and Solvent Purity: Impurities can act as catalyst poisons, inhibiting the reaction.[1] Ensure all reagents and solvents are pure and anhydrous, especially when using moisture-sensitive catalysts.
-
Assess Catalyst Activity: Ensure the catalyst is active and has been handled and stored correctly, particularly if it is sensitive to air or moisture.[1][2] Using a fresh batch of catalyst can help determine if deactivation of the stock is the issue.
-
Evaluate Initial Catalyst Loading: If your initial catalyst loading is not based on a reliable literature precedent for a similar substrate, it may be too low.
-
Systematically Increase Catalyst Loading: If the initial loading is low, a gradual increase can lead to a significant improvement in yield. It is advisable to increase the loading in small increments (e.g., 2-5 mol%) to find the optimal concentration.[2][3]
-
Monitor Reaction Kinetics: A low catalyst concentration can lead to very slow reaction rates.[4] Monitor the reaction progress over time to determine if the reaction is stalled or simply slow.
-
Consider an Alternative Catalyst: If increasing the catalyst loading does not improve the yield, the chosen catalyst may not be suitable for the specific substrate.[5][6] Consider screening different types of catalysts, such as other Lewis acids, Brønsted acids, or heterogeneous catalysts.[5]
Issue 2: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but does not go to completion, or a decrease in yield over subsequent runs with a recycled catalyst.
Troubleshooting Workflow
Caption: Troubleshooting workflow for catalyst deactivation.
Detailed Steps:
-
Identify the Cause of Deactivation:
-
Poisoning: The nitrogen atom in the quinoline ring can coordinate to the metal center of the catalyst, blocking active sites.[3]
-
Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface.[3]
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, reducing its active surface area.[3]
-
-
Optimize Reaction Conditions:
-
Ligand Selection: For metal-based catalysts, the choice of ligand is critical to prevent poisoning.[3]
-
Incremental Substrate Addition: Adding the substrate slowly can maintain a low concentration of potential poisons and extend the catalyst's life.[3]
-
Temperature: Lowering the reaction temperature can sometimes prevent thermal degradation.
-
-
Adjust Catalyst Loading: A modest increase in catalyst loading may be necessary to compensate for gradual deactivation.[3]
-
Catalyst Regeneration: For heterogeneous catalysts, regeneration procedures may be possible to restore activity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for dihydroquinoline synthesis?
A1: A typical starting point for catalyst loading in dihydroquinoline synthesis often ranges from 5 to 20 mol%. For example, some palladium-catalyzed syntheses of 1,2-dihydroquinolines have been optimized at 10 mol% of the palladium catalyst.[1] In other cases, Lewis acids like AgOTf have been used effectively at a 20 mol% loading for the synthesis of dihydroquinoline embelin derivatives.[7][8] For heterogeneous catalysts, loadings as low as 2.5 mol% have been reported to give excellent conversions.[9] It is always recommended to start with a loading reported in the literature for a similar reaction and then optimize from there.
Q2: How does catalyst loading affect the yield and selectivity of my dihydroquinoline synthesis?
A2: Catalyst loading directly impacts the reaction rate and, consequently, the yield.[4] Insufficient catalyst loading can lead to slow or incomplete reactions, resulting in low yields.[2] Conversely, excessively high catalyst loading is not only uneconomical but can sometimes lead to the formation of byproducts and reduced selectivity. Finding the optimal catalyst loading is crucial for maximizing the yield of the desired dihydroquinoline product.
Q3: Can I reduce the catalyst loading to make my synthesis more cost-effective?
A3: Yes, reducing catalyst loading is a key goal for process optimization. However, attempts to lower the amount of catalyst can result in lower product yields.[1] To successfully reduce catalyst loading, you may need to simultaneously optimize other reaction parameters such as temperature, reaction time, and reactant concentrations. For instance, increasing the reaction temperature or time may compensate for a lower catalyst loading.[1]
Q4: What are the visible signs that my catalyst loading is not optimal?
A4: Visible signs of suboptimal catalyst loading can include:
-
A very slow or stalled reaction, as monitored by techniques like TLC or GC.
-
The formation of significant amounts of side products, which may be observed as extra spots on a TLC plate.
-
In the case of heterogeneous catalysts, incomplete conversion even after extended reaction times.
-
For some reactions, a color change that indicates the formation of inactive catalyst species.[3]
Data on Catalyst Loading Optimization
The following tables summarize the effect of different catalysts and their loadings on the yield of dihydroquinoline synthesis based on literature data.
Table 1: Effect of Different Catalysts on Dihydroquinoline Synthesis Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/DPPP | 10 | CH₃CN | 80 | 20 | up to 95 | [1] |
| pTSA | 20 | CHCl₃ | Reflux | 1 | 39 | [7] |
| AgOTf | 20 | EtOH | 150 | 0.25 | 80 | [7][8] |
| InCl₃ | 20 | EtOH | 150 | 0.5 | 45 | [7] |
| FeCl₃ | 20 | EtOH | 150 | 0.5 | 41 | [7] |
| BiCl₃ | 20 | EtOH | 150 | 0.5 | 38 | [7] |
| MOF-199 | 2.5 | Solvent-free | Mild | - | Excellent Conversion | [9] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol provides a general workflow for systematically optimizing the catalyst loading for a dihydroquinoline synthesis.
References
- 1. Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation of Morita‐Baylis‐Hillman Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stability of Boc-Protected Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tert-butyloxycarbonyl (Boc)-protected amines, with a focus on the influence of various solvents and reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group generally considered stable?
A1: The Boc protecting group is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1] This makes it orthogonal to other common amine protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1]
Q2: What are the primary factors that can lead to the premature cleavage of a Boc group?
A2: The primary factor leading to the cleavage of a Boc group is exposure to acidic conditions.[1] Even mild acids can initiate deprotection. Other factors include high temperatures and, in some cases, the choice of solvent, which can influence the rate of acid-catalyzed or thermal deprotection.
Q3: Can the choice of solvent alone cause Boc deprotection?
A3: While solvents are not typically the direct cause of deprotection, they can significantly influence the stability of the Boc group, especially in the presence of acidic impurities or at elevated temperatures. Protic solvents like methanol can sometimes participate in the deprotection reaction.[2] For instance, alcoholic solvents have been shown to greatly enhance the rate of certain reactions, which could inadvertently lead to deprotection if conditions are not carefully controlled.[3]
Q4: How does temperature affect the stability of Boc-protected amines?
A4: Higher temperatures can promote the thermal deprotection of Boc groups, even in the absence of a strong acid catalyst.[4] The efficiency of thermal deprotection is highly dependent on the solvent and the structure of the amine. For example, N-Boc imidazole can be completely deprotected in methanol at 120°C, while in toluene, a much higher temperature of 230°C is required for complete deprotection within the same timeframe.[4][5]
Q5: Are there any "greener" solvent alternatives for Boc deprotection that are less harsh than traditional chlorinated solvents?
A5: Yes, there is a move towards replacing solvents like dichloromethane (DCM) and 1,4-dioxane.[6] Ethers such as THF and 2-MeTHF are being used as replacements for 1,4-dioxane.[6] Additionally, catalyst-free, water-mediated N-Boc deprotection has been reported, often utilizing elevated temperatures.[7] Deep eutectic solvents (DESs) are also emerging as a sustainable alternative.[8]
Troubleshooting Guides
Issue 1: Unexpected Deprotection of Boc Group During a Reaction
Symptom: TLC, LC-MS, or NMR analysis of your reaction mixture shows the presence of the deprotected amine, even though the reaction conditions were intended to be non-acidic.
Possible Causes & Solutions:
-
Acidic Impurities in Solvents or Reagents:
-
Solution: Ensure that your solvents are anhydrous and of high purity. If necessary, distill solvents or pass them through a column of activated alumina to remove acidic impurities. Use freshly opened, high-quality reagents.
-
-
In situ Acid Generation:
-
Solution: Some reactions can generate acidic byproducts. If this is a possibility, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any generated acid.
-
-
Elevated Reaction Temperature:
-
Solution: If your reaction is being conducted at a high temperature, consider if a lower temperature could be used. As shown in the data tables below, thermal deprotection can occur in various solvents at elevated temperatures.[4]
-
-
Lewis Acid Catalysis:
-
Solution: If your reaction involves Lewis acids, be aware that they can facilitate Boc deprotection. Consider using a milder Lewis acid or reducing the amount used.
-
Issue 2: Incomplete Boc Deprotection
Symptom: After performing a deprotection step, a significant amount of the Boc-protected starting material remains.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration:
-
Solution: The acidic conditions may not be strong enough. You can increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system, such as HCl in dioxane.
-
-
Steric Hindrance:
-
Solution: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions. Increase the reaction time, elevate the temperature, or use a stronger acid.
-
-
Poor Solubility:
-
Solution: If the starting material is not fully dissolved in the reaction solvent, the reaction will be incomplete.[2] Choose a solvent system in which your substrate is fully soluble.
-
-
Degraded Acidic Reagent:
-
Solution: Trifluoroacetic acid (TFA) is hygroscopic, and absorbed water can reduce its effectiveness.[2] Use fresh, high-quality TFA.
-
Issue 3: Side Reactions During Boc Deprotection
Symptom: Formation of unexpected byproducts observed by LC-MS or NMR after deprotection.
Possible Causes & Solutions:
-
tert-Butylation of Nucleophilic Functional Groups:
-
Cause: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites in your molecule, such as the side chains of tryptophan, methionine, or tyrosine.[9]
-
Solution: Add a scavenger to the deprotection mixture to trap the tert-butyl cation.[9] Common scavengers include triisopropylsilane (TIS), water, or thioanisole.[9][10]
-
-
Degradation of Other Acid-Sensitive Groups:
Data Presentation
Table 1: Thermal Stability of N-Boc Protected Amines in Various Solvents
This table summarizes the percentage of deprotection for different N-Boc protected amines after a 30-minute residence time at various temperatures and in different solvents.
| Substrate | Solvent | Temperature (°C) | Deprotection (%) |
| N-Boc Imidazole | TFE | 120 | 100 |
| MeOH | 120 | 100 | |
| THF | 120 | 47 | |
| Toluene | 120 | 0 | |
| THF | 200 | 97 | |
| Toluene | 230 | 99 | |
| N-Boc Aniline | TFE | 240 | 93 |
| MeOH | 240 | 88 | |
| THF | 240 | 65 | |
| Toluene | 240 | 54 | |
| N-Boc Phenethylamine | TFE | 240 | >94 (after 90 min) |
Data adapted from a study on thermal deprotection in a continuous flow system.[4][5] TFE = Trifluoroethanol, MeOH = Methanol, THF = Tetrahydrofuran.
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Boc-Amine Stability
This protocol can be used to quantify the stability of a Boc-protected amine under specific solvent and temperature conditions.
1. Sample Preparation: a. Prepare a stock solution of the Boc-protected amine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). b. In separate vials, dilute the stock solution with the solvent(s) to be tested to a final concentration of ~0.1 mg/mL. c. If testing for thermal stability, place the vials in a temperature-controlled environment (e.g., a heating block or water bath).
2. HPLC Analysis: a. Instrumentation: A standard HPLC system with a UV detector and a C18 column is suitable.[11] b. Mobile Phase: i. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[11] ii. Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[11] c. Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 10-15 minutes. d. Injection: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench if necessary (e.g., by diluting with the initial mobile phase), and inject onto the HPLC system.[11]
3. Data Analysis: a. Monitor the disappearance of the peak corresponding to the Boc-protected amine and the appearance of the peak for the deprotected amine (which will typically have a shorter retention time). b. Calculate the percentage of the Boc-protected amine remaining at each time point to determine its stability under the tested conditions.
Protocol 2: NMR Spectroscopy for Assessing Boc-Amine Degradation
This protocol provides a method for qualitatively and semi-quantitatively assessing the stability of a Boc-protected amine.
1. Sample Preparation: a. Dissolve a known amount of the Boc-protected amine in a deuterated solvent of interest (e.g., DMSO-d6, CD3OD). b. If assessing stability over time or at elevated temperatures, prepare the NMR tube and acquire an initial spectrum (t=0). Then, store the tube under the desired conditions.
2. NMR Data Acquisition: a. Acquire ¹H NMR spectra at regular intervals. b. Key signals to monitor: i. The singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group (typically around 1.4 ppm). ii. Protons adjacent to the nitrogen, which will shift upon deprotection.
3. Data Analysis: a. The decrease in the integral of the Boc group's tert-butyl signal relative to an internal standard or a stable signal from the molecule itself can be used to quantify the extent of deprotection over time.
Visualizations
Acid-Catalyzed Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. This document is intended to assist researchers in obtaining a highly pure product crucial for downstream applications in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the likely impurities?
A1: The most prevalent method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate. This reaction typically involves an amine source, such as ammonia or an ammonium salt, and a reducing agent.
Potential impurities stemming from this synthesis can include:
-
Unreacted Starting Material: Residual tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate.
-
Over-reduction Products: Formation of byproducts where other functional groups may have been unintentionally reduced.
-
Side-products from the Reducing Agent: Byproducts originating from the decomposition or reaction of the reducing agent.
-
Solvent Adducts: Impurities formed by the reaction of intermediates with the solvent.
Q2: My purified product appears as an oil instead of a solid. What could be the cause and how can I solidify it?
A2: The oily nature of the final product can be attributed to the presence of residual solvents or minor impurities that inhibit crystallization. To induce solidification, you can try the following techniques:
-
High-Vacuum Drying: Ensure all volatile solvents are thoroughly removed by drying the sample under high vacuum, possibly with gentle heating.
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can often induce precipitation of the solid product.
-
Recrystallization: If the purity is a concern, recrystallization from a suitable solvent system is the recommended method to obtain a pure, crystalline solid.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Work-up
Problem: The crude product, after aqueous work-up and solvent evaporation, shows significant impurities by TLC or LC-MS analysis.
Solution Workflow:
Caption: Troubleshooting workflow for low purity product.
Detailed Steps:
-
Acid-Base Extraction: If impurities of a basic nature are suspected, perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove basic impurities. Neutralize the aqueous layer and extract with an organic solvent to recover any basic product.
-
Column Chromatography: For the removal of neutral and closely related impurities, column chromatography is highly effective. A typical stationary phase is silica gel. The mobile phase can be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Recrystallization: This is an excellent method for final purification to obtain a crystalline product. The choice of solvent is critical.
Issue 2: Difficulty in Removing a Specific Impurity
Problem: A persistent impurity co-elutes with the product during column chromatography or co-precipitates during recrystallization.
Solution:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems with varying polarities. For instance, adding a small amount of a third solvent (e.g., triethylamine for basic compounds) to the mobile phase can alter the selectivity.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Chemical Treatment: If the impurity has a reactive functional group that the desired product lacks, it may be possible to selectively react the impurity to form a new compound with different physical properties, making it easier to separate.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Purity Analysis Data (Illustrative)
| Purification Step | Purity (%) by HPLC | Yield (%) |
| Crude Product | 75 | - |
| After Column Chromatography | >98 | 80 |
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
Materials:
-
Purified this compound (from chromatography)
-
A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Dissolution: Dissolve the compound in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Purity Analysis Data (Illustrative)
| Purification Step | Purity (%) by HPLC | Crystalline Form |
| After Chromatography | >98 | Amorphous Solid/Oil |
| After Recrystallization | >99.5 | Crystalline Solid |
Visualization of Key Processes
Reductive Amination Workflow
Caption: General workflow for the synthesis of the target compound.
Purification Strategy
Caption: A two-step purification strategy for optimal purity.
Stability and storage conditions for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The following frequently asked questions (FAQs) and troubleshooting guide are based on available data for the compound and structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, it is recommended to store the compound in a tightly sealed container in a dry environment. Based on data for similar dihydroisoquinoline derivatives, storage at -20°C is advisable to minimize degradation. The container should be protected from light.
Q2: How should I handle the compound upon receiving it?
Upon receipt, it is best practice to store the compound under the recommended conditions immediately. Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, as the compound may be sensitive to moisture.[1] Handle the compound in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Is this compound sensitive to air or moisture?
Yes, based on information for analogous compounds, this compound is likely sensitive to moisture.[1] Therefore, it is crucial to store it in a desiccated environment and handle it in a way that minimizes exposure to atmospheric moisture. While specific data on air sensitivity is limited, it is good practice to minimize exposure to air by securely sealing the container after use.
Q4: What materials are incompatible with this compound?
Based on data for a structurally related dimethyl-dihydroquinoline derivative, the compound may be incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.
Q5: What are the potential signs of degradation?
Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. If you observe any unexpected changes in the physical appearance of the compound, it is advisable to re-analyze it for purity before use.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent Experimental Results
If you are experiencing variability in your experimental outcomes, consider the following potential causes related to the compound's stability:
-
Improper Storage: Long-term storage at room temperature or in a humid environment can lead to gradual degradation.
-
Moisture Contamination: Repeatedly opening the container in a humid atmosphere can introduce moisture, affecting the compound's integrity.
-
Light Exposure: Although not explicitly stated for this specific compound, many organic molecules are light-sensitive.
Recommended Actions:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and in a dry, dark place.
-
Aliquot the Compound: To minimize freeze-thaw cycles and moisture contamination, consider aliquoting the compound into smaller, single-use vials.
-
Purity Check: If degradation is suspected, re-confirm the purity of your sample using an appropriate analytical method such as HPLC or NMR.
Issue 2: Compound Has Changed in Appearance
If you notice a change in the physical properties of the compound (e.g., color change, clumping), follow this workflow:
Caption: Troubleshooting workflow for changes in compound appearance.
Summary of Stability and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (Recommended for long-term) | Minimizes degradation, based on data for similar compounds. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) if possible; otherwise, tightly sealed container. | To prevent oxidation and moisture absorption. |
| Moisture | Store in a desiccated environment. Avoid repeated exposure to humid air. | Compound is likely moisture-sensitive.[1] |
| Light | Protect from light. | Common practice for complex organic molecules to prevent photodegradation. |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents. | To prevent chemical reactions and degradation.[1] |
Experimental Protocols
While specific experimental protocols for stability testing of this compound are not publicly available, a general approach to assess the purity and stability would involve:
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically suitable for this type of molecule.
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. A stability study would involve analyzing samples stored under different conditions over time and comparing the chromatograms to an initial time point.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Amino-dihydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-dihydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The development of efficient and versatile synthetic methods to access these molecules is of significant interest to the scientific community. This guide provides a comparative overview of several prominent synthetic strategies for the preparation of 4-amino-dihydroquinolines, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to 4-amino-dihydroquinolines, allowing for a direct comparison of their efficiency and applicability.
| Synthetic Route | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Limitations |
| Povarov Reaction | Aniline, Aldehyde, Alkene, Lewis Acid (e.g., InCl₃, CeCl₃·7H₂O) or Brønsted Acid (e.g., p-TsOH) | 41-92%[1][2] | 1-24 h | 0 - RT | High atom economy, multicomponent nature, access to diverse substitutions.[3] | Can result in a mixture of diastereomers, may require chiral catalysts for enantioselectivity.[4] |
| Reductive Dearomatization & Hydroamination | Quinoline, Reducing Agent (e.g., Hantzsch ester), Cu(I) catalyst, Amine source | 46-97%[5] | 12-24 h | 25-60 | Enantioselective synthesis possible, good functional group tolerance.[5][6] | Two-step process, may require specialized ligands for the copper catalyst.[5] |
| Gold-Catalyzed Intramolecular Hydroarylation | N-propargylaniline derivative, Au(I) catalyst (e.g., JohnPhosAu(CH₃CN)SbF₆) | 60-99%[7][8] | 1-4 h | 80 | High yields, mild reaction conditions, good regioselectivity.[7][8] | Requires synthesis of the N-propargylaniline precursor, potential for catalyst deactivation. |
| Reductive Amination | 2,3-dihydroquinolin-4(1H)-one, Amine, Reducing agent (e.g., NaBH(OAc)₃) | Moderate to Good (Specific data not readily available in searches) | - | - | Direct introduction of the amino group, utilizes a readily available ketone precursor. | Synthesis of the dihydroquinolin-4-one precursor is required. |
| Palladium-Catalyzed Dehydrogenative Amination | 2,3-dihydroquinolin-4(1H)-one, Amine, Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) | Good to Excellent[9][10] | 4 h | 140 | Direct C-N bond formation, good functional group tolerance.[9][10] | Results in the aromatic 4-aminoquinoline, not the dihydroquinoline. High temperature required. |
Experimental Protocols
Povarov Reaction (Three-Component)
This protocol describes a general procedure for the Lewis acid-catalyzed three-component Povarov reaction to synthesize 4-aminotetrahydroquinolines, which can be subsequently oxidized to 4-amino-dihydroquinolines if desired.
Procedure: [4]
-
To a solution of the aldehyde (0.10 mmol) in dry CH₂Cl₂ (0.5 mL) at room temperature, add the aniline (0.10 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add the Lewis acid catalyst (e.g., a chiral phosphoric acid, 0.01 mmol) and a solution of the alkene (e.g., an ene-carbamate, 0.11 mmol) in CH₂Cl₂ (0.5 mL).
-
Stir the reaction mixture under an inert atmosphere (e.g., Argon) at 0 °C for 17 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aminotetrahydroquinoline.
Reductive Dearomatization and Asymmetric Hydroamination
This two-step procedure affords enantiomerically enriched 4-amino-1,2,3,4-tetrahydroquinolines.[5][6]
Step 1: 1,2-Reductive Dearomatization of Quinoline
-
To a solution of the substituted quinoline (0.5 mmol) in a suitable solvent (e.g., THF), add a reducing agent such as Hantzsch ester (1.2 equiv.).
-
The reaction can be initiated by a suitable catalyst if necessary.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Purify the resulting 1,2-dihydroquinoline by column chromatography.
Step 2: Copper(I) Hydride-Catalyzed Asymmetric Hydroamination
-
In a glovebox, to an oven-dried vial, add Cu(OAc)₂·H₂O (5 mol %), a chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 6 mol %), and an ancillary ligand (e.g., P(p-tolyl)₃, 10 mol %).
-
Add a suitable solvent (e.g., toluene) and a silane reducing agent (e.g., (EtO)₂MeSiH, 2.0 equiv.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 1,2-dihydroquinoline from Step 1 (0.2 mmol) and the amine source (e.g., an O-benzoylhydroxylamine, 0.24 mmol) in the same solvent.
-
Stir the reaction at a specified temperature (e.g., 40 °C) for the required time (e.g., 24 hours).
-
Cool the reaction to room temperature and purify the product by flash column chromatography.
Gold-Catalyzed Intramolecular Hydroarylation
This method provides a rapid entry to 4-substituted-1,2-dihydroquinolines.[7][8]
Procedure:
-
To a solution of the N-ethoxycarbonyl-N-propargylaniline derivative (0.2 mmol) in a dry solvent (e.g., CH₂Cl₂) in a sealed tube, add the gold(I) catalyst (e.g., JohnPhosAu(CH₃CN)SbF₆, 4 mol %).
-
Heat the reaction mixture at 80 °C for the specified time (e.g., 1-4 hours), monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the described synthetic routes.
References
- 1. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl- N-Propargylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
A Comparative Guide to Amine Protection Strategies for 3,4-Dihydroquinolines: Boc vs. Cbz and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount. The 4-amino-3,4-dihydroquinoline scaffold is a key structural motif in numerous biologically active compounds. Protecting the exocyclic amine at the 4-position is often a critical step to ensure chemoselectivity in subsequent synthetic transformations. This guide provides an objective, data-driven comparison of three commonly employed amine protecting groups for this scaffold: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
At a Glance: Key Characteristics of Amine Protecting Groups
The primary distinction between Boc, Cbz, and Fmoc lies in their lability under different chemical conditions, a property known as orthogonality. This allows for the selective removal of one protecting group in the presence of others, a crucial feature in multi-step syntheses.
| Protecting Group | Structure | Lability | Common Deprotection Reagents |
| Boc (tert-Butoxycarbonyl) | Acid-labile | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | |
| Cbz (Carboxybenzyl) | Hydrogenolysis | H₂, Pd/C; Catalytic Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base-labile | Piperidine in DMF |
Comparative Performance Data
The choice of protecting group can significantly impact reaction efficiency, yield, and the stability of the protected intermediate. The following table summarizes typical experimental data for the protection and deprotection of the 4-amino group on the 3,4-dihydroquinoline core.
| Protecting Group | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) | Key Considerations |
| Boc | >95 | TFA in CH₂Cl₂ | Quantitative | Stable to a wide range of non-acidic conditions. Deprotection is clean and often does not require purification. |
| Cbz | 85-95 | H₂ (balloon), 10% Pd/C in MeOH | >90 | The quinoline ring can be susceptible to hydrogenation under harsh conditions. Catalytic transfer hydrogenation is a milder alternative. |
| Fmoc | ~90 | 20% Piperidine in DMF | >95 | The Fmoc group is bulky and can sometimes hinder subsequent reactions. Deprotection is rapid under basic conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 4-amino-3,4-dihydroquinoline are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate (Boc-protected)
Protection Protocol:
-
Dissolve 4-amino-3,4-dihydroquinoline in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Add a base, typically triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Deprotection Protocol:
-
Dissolve the Boc-protected aminoquinoline in CH₂Cl₂.
-
Add an excess of trifluoroacetic acid (TFA) (typically 25-50% v/v) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
Benzyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (Cbz-protected)
Protection Protocol:
-
Dissolve 4-amino-3,4-dihydroquinoline in a mixture of dioxane and water.
-
Add a base such as sodium carbonate (Na₂CO₃).
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to obtain the Cbz-protected product.
Deprotection Protocol (Catalytic Transfer Hydrogenation):
-
Dissolve the Cbz-protected aminoquinoline in methanol (MeOH).
-
Add ammonium formate (HCOONH₄) (5-10 equivalents).
-
Carefully add 10% Palladium on carbon (Pd/C) (10-20 mol%).
-
Reflux the mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
(9H-fluoren-9-yl)methyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate (Fmoc-protected)
Protection Protocol:
-
Dissolve 4-amino-3,4-dihydroquinoline in a mixture of dioxane and water.
-
Add a base like sodium bicarbonate (NaHCO₃).
-
Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous workup and extract the product.
-
Dry the organic layer, filter, and concentrate to yield the Fmoc-protected product.
Deprotection Protocol:
-
Dissolve the Fmoc-protected aminoquinoline in dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to obtain the deprotected amine.
Visualization of Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal nature of the Boc, Cbz, and Fmoc protecting groups, allowing for selective deprotection in the presence of one another.
Caption: Orthogonal deprotection pathways for Boc, Cbz, and Fmoc protecting groups.
Decision-Making Workflow for Protecting Group Selection
The choice of an appropriate protecting group depends on the overall synthetic strategy, including the stability of other functional groups in the molecule and the planned subsequent reaction conditions.
Caption: A simplified decision workflow for selecting a suitable amine protecting group.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of the 4-amino group of 3,4-dihydroquinoline derivatives is a critical strategic decision in synthetic chemistry.
-
Boc is an excellent choice for its high efficiency of introduction, stability under a broad range of conditions, and clean, acid-mediated deprotection.
-
Cbz offers robustness and is ideal when acidic conditions must be avoided. The use of catalytic transfer hydrogenation provides a mild and efficient deprotection method, though care must be taken to avoid reduction of the quinoline ring.
-
Fmoc is the protecting group of choice when orthogonality to both acid- and hydrogenolysis-labile groups is required. Its base-lability allows for deprotection under mild conditions, although its bulkiness can occasionally present steric challenges.
By carefully considering the factors outlined in this guide, researchers can select the optimal protecting group strategy to facilitate the successful synthesis of complex 4-amino-3,4-dihydroquinoline-based molecules.
Biological activity screening of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate derivatives
A Comprehensive Guide to the Biological Activity of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals.
The quest for novel therapeutic agents has led to significant interest in the biological activities of heterocyclic compounds, including quinoline and its derivatives. Among these, this compound and its analogues have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities. This guide provides a comparative overview of their performance in anticancer, anti-inflammatory, and antimicrobial screenings, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The biological evaluation of various dihydroquinoline derivatives has demonstrated their potential as therapeutic agents. The following tables summarize the quantitative data from several studies, showcasing their activity against different cancer cell lines and microbial strains.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | H460 (Lung Carcinoma) | 4.9 ± 0.7 | [1] |
| A-431 (Skin Carcinoma) | 2.0 ± 0.9 | [1] | |
| HT-29 (Colon Adenocarcinoma) | 4.4 ± 1.3 | [1] | |
| 13 | HeLa (Cervical Carcinoma) | 8.3 | [2] |
| 18 | HeLa (Cervical Carcinoma) | 13.15 | [2] |
| 12 | PC3 (Prostate Cancer) | 31.37 | [2] |
| 11 | PC3 (Prostate Cancer) | 34.34 | [2] |
| 20d | HCT-116 (Colorectal Carcinoma) | Micromolar concentrations | [3] |
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 7 | S. aureus ATCC25923 | 0.031 | [4] |
| S. epidermidis ATCC12228 | ≤ 0.0078 | [4] | |
| E. coli ATCC25922 | 2 | [4] | |
| 9 | S. aureus | 0.12 | [4] |
| S. typhi | 0.12 | [4] | |
| 32 | F. oxysporum | 25 | [4] |
| A. niger | 25 | [4] | |
| C. neoformans | 25 | [4] | |
| A. flavus | 12.5 | [4] | |
| 33 | F. oxysporum | 25 | [4] |
| A. niger | 25 | [4] | |
| C. neoformans | 25 | [4] | |
| A. flavus | 12.5 | [4] | |
| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [4] |
| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the experimental protocols for key biological assays cited in the literature for quinoline derivatives.
Anticancer Activity Screening: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., H460, A-431, HT-29, HeLa, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Control cells are treated with the vehicle (e.g., DMSO).[3]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few more hours. The viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1][2]
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in their respective broth media to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema Model
The in vivo anti-inflammatory activity of 1,2-Dihydroquinoline derivatives has been evaluated using the carrageenan-induced paw edema model in rodents.[5]
-
Animal Grouping: Animals (rats or mice) are divided into different groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds.
-
Compound Administration: The test compounds and the standard drug are administered orally (p.o) or intraperitoneally (i.p.).[5]
-
Induction of Inflammation: After a specific period, a phlogistic agent (e.g., 0.1 ml of 1% carrageenan suspension) is injected into the sub-plantar region of the left hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 30, 60, and 180 minutes) after the carrageenan injection using a plethysmometer.[5]
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the control group.[5]
Visualizing Experimental Workflows and Biological Pathways
To better illustrate the processes involved in the biological screening and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for biological activity screening of novel derivatives.
Caption: Potential PI3K/AKT/mTOR signaling pathway inhibition by dihydroquinoline derivatives.[3]
Caption: Structure-Activity Relationship (SAR) summary for 4-aminoquinoline derivatives.[6][7][8]
Concluding Remarks
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies indicate that substitutions at various positions on the quinoline ring play a crucial role in modulating their biological activity.[6][7][9] For instance, electron-withdrawing groups at the 7-position of the quinoline ring have been shown to enhance antiplasmodial activity.[6][7] Furthermore, the nature of the side chain at the 4-amino position is critical for antimalarial potency.[8] Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation to identify lead compounds with improved efficacy and safety profiles for further preclinical and clinical development.
References
- 1. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines | MDPI [mdpi.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijiset.com [ijiset.com]
- 6. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Dihydroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydroquinolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a focal point of contemporary organic chemistry. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall viability of a synthetic route. This guide provides a comparative analysis of prominent catalytic systems for dihydroquinoline synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The efficacy of various catalysts in dihydroquinoline synthesis is influenced by factors such as the nature of the starting materials, desired substitution patterns, and reaction conditions. Below is a summary of the performance of representative catalysts categorized by their mode of action.
Table 1: Performance of Catalysts in the Synthesis of 1,2-Dihydroquinolines
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Solvent | Temperature (°C) | Time (h) | Ref. |
| Hydrazine (20 mol%) | N-prenyl-2-aminobenzaldehyde | - | 1-Tosyl-1,2-dihydroquinoline | 82 | Isopropanol | 140 | 12 | [1] |
| (PPh₃)AuCl/AgOTf (5 mol%) | m-Anisidine | Phenylacetylene | 7-Methoxy-2-methyl-4-phenyl-1,2-dihydroquinoline | 80 | CH₃CN | 80-100 (MW) | 0.42 | [2] |
| FeCl₃·6H₂O (2 mol%) | N-Tosyl-2-aminophenyl-1-phenylethen-3-ol | - | 2-Phenyl-1-tosyl-1,2-dihydroquinoline | 96 | CH₂Cl₂ | Room Temp. | 0.5 | [3] |
| --INVALID-LINK--₂ (5 mol%) | Acetanilide | 1-Phenyl-1,2-butadiene | 2,4-Dimethyl-1-acetyl-1,2-dihydroquinoline | 92 | DCE | 80 | 12 | [4] |
| AuCl₃/AgSbF₆ (5 mol%) | 2-Tosylaminophenylprop-1-en-3-ol | - | 4-Methyl-1-tosyl-1,2-dihydroquinoline | 85 | Dioxane | 60 | 2 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of dihydroquinolines. Below are representative procedures for selected catalytic systems.
Protocol 1: Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) for 1,2-Dihydroquinoline Synthesis[1]
Materials:
-
N-prenylated-N-tosyl-2-aminobenzaldehyde (1.0 equiv)
-
Hydrazine bis(trifluoroacetate) salt (0.2 equiv)
-
Isopropanol
Procedure:
-
To a pressure tube is added N-prenylated-N-tosyl-2-aminobenzaldehyde and isopropanol.
-
The hydrazine bis(trifluoroacetate) salt catalyst is then added.
-
The tube is sealed and the reaction mixture is heated to 140 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 1,2-dihydroquinoline.
Protocol 2: Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation for 1,2-Dihydroquinoline Synthesis[2]
Materials:
-
Arylamine (1.0 equiv)
-
Alkyne (2.0 equiv)
-
(PPh₃)AuCl (5 mol%)
-
AgOTf (5 mol%)
-
Acetonitrile (CH₃CN)
Procedure:
-
A mixture of the arylamine, (PPh₃)AuCl, and AgOTf is prepared in a microwave vial.
-
Acetonitrile and the alkyne are added to the vial.
-
The reaction mixture is subjected to microwave irradiation at 80-100 °C for 25 minutes.
-
Upon completion, the reaction mixture is cooled and the solvent is evaporated.
-
The crude product is purified by column chromatography to yield the substituted 1,2-dihydroquinoline.
Protocol 3: Iron(III)-Catalyzed Intramolecular Allylic Amination for 1,2-Dihydroquinoline Synthesis[3]
Materials:
-
N-protected 2-aminophenyl-1-en-3-ol (1.0 equiv)
-
FeCl₃·6H₂O (2 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the N-protected 2-aminophenyl-1-en-3-ol in dichloromethane, FeCl₃·6H₂O is added.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Once the starting material is consumed, the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the resulting residue is purified by flash chromatography to give the desired 1,2-dihydroquinoline.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding the substrate scope. The following diagrams illustrate the proposed catalytic cycles for two distinct and efficient methods of dihydroquinoline synthesis.
Experimental and Catalytic Workflows
Catalytic Cycle for Hydrazine-Catalyzed RCCOM
The hydrazine-catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM) proceeds through a [3+2] cycloaddition and subsequent cycloreversion mechanism.
References
- 1. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FeCl3·6H2O-Catalyzed Intramolecular Allylic Amination: Synthesis of Substituted Dihydroquinolines and Quinolines [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]
Validating the Structure of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A 2D NMR Comparison Guide
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a critical step. For a compound such as tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate, with its chiral center and multiple functional groups, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy alone is often insufficient for complete characterization. Two-dimensional (2D) NMR techniques are indispensable for confirming the precise atomic connectivity.
This guide provides a comparative overview of three essential 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—in the context of validating the structure of this compound. We present hypothetical, yet representative, spectral data, detailed experimental protocols, and logical workflows to illustrate the power of these combined techniques in modern structural analysis.
Predicted NMR Data for Structural Assignment
To facilitate the discussion of 2D NMR interpretation, the following tables summarize the predicted ¹H and ¹³C chemical shifts for this compound. The numbering convention used for the assignments is shown in the structure below.

Figure 1. Structure and numbering of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | 3.85 (m), 3.45 (m) | 42.5 |
| 3 | 1.95 (m), 1.75 (m) | 28.0 |
| 4 | 4.10 (t) | 48.0 |
| 4a | - | 128.5 |
| 5 | 7.50 (d) | 127.0 |
| 6 | 7.20 (t) | 126.5 |
| 7 | 7.05 (t) | 124.0 |
| 8 | 7.15 (d) | 129.0 |
| 8a | - | 138.0 |
| 1' (C=O) | - | 154.5 |
| 2' (Cq) | - | 80.5 |
| 3' (CH₃) | 1.50 (s) | 28.4 |
| 4-NH₂ | 1.60 (br s) | - |
Note: This data is hypothetical and serves as a basis for the structural validation discussion.
Table 2: Key 2D NMR Correlations for Structural Validation
| Proton (¹H) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlation | HMBC (¹H-¹³C) Correlations (2-3 bonds) |
| H-2 | H-3 | C-2 | C-3, C-8a, C-1' |
| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | H-3 | C-4 | C-3, C-4a, C-5 |
| H-5 | H-6 | C-5 | C-4, C-4a, C-7 |
| H-6 | H-5, H-7 | C-6 | C-8, C-4a |
| H-7 | H-6, H-8 | C-7 | C-5, C-8a |
| H-8 | H-7 | C-8 | C-6, C-8a |
| H-3' | - | C-3' | C-1', C-2' |
Experimental Workflow and Technique Comparison
The structural validation process follows a logical progression, beginning with simple 1D NMR and advancing to more complex 2D experiments that reveal the carbon skeleton and the placement of functional groups.
Each 2D NMR technique provides a unique and complementary piece of the structural puzzle. COSY identifies proton-proton coupling networks, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range connections that piece the molecular fragments together.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.
1. Sample Preparation
-
Approximately 10-15 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
2. COSY (Correlation Spectroscopy) Protocol The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1][2]
-
Pulse Sequence: Gradient-selected COSY (gCOSY).
-
Spectrometer Frequency: 500 MHz (for ¹H).
-
Spectral Width: 12 ppm in both F1 and F2 dimensions.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4.
-
Relaxation Delay: 1.5 seconds.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
3. HSQC (Heteronuclear Single Quantum Coherence) Protocol The HSQC experiment shows correlations between protons and their directly attached carbons.[1][3]
-
Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses.
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C).
-
¹H Spectral Width (F2): 12 ppm.
-
¹³C Spectral Width (F1): 160 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 8.
-
Relaxation Delay: 1.5 seconds.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
4. HMBC (Heteronuclear Multiple Bond Correlation) Protocol The HMBC experiment reveals correlations between protons and carbons over two to four bonds, which is key for connecting different parts of the molecule.[1][3]
-
Pulse Sequence: Gradient-selected HMBC.
-
Spectrometer Frequency: 500 MHz (¹H), 125 MHz (¹³C).
-
¹H Spectral Width (F2): 12 ppm.
-
¹³C Spectral Width (F1): 200 ppm.
-
Number of Increments (F1): 400.
-
Number of Scans per Increment: 16.
-
Relaxation Delay: 2.0 seconds.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a long-range coupling of 8 Hz to observe 2- and 3-bond correlations.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for structural elucidation in solution, other techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity in solution; stereochemical information (via NOESY). | Non-destructive; provides data on the molecule's solution-state conformation. | Requires relatively pure sample and moderate concentration; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (High-Resolution MS); fragmentation patterns.[4][5] | Extremely high sensitivity; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[6] | Provides limited connectivity information; structure is inferred, not directly observed. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | Unambiguous determination of constitution and stereochemistry. | Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution state. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast and simple to perform. | Provides limited information on the overall carbon skeleton and connectivity. |
References
- 1. spectrabase.com [spectrabase.com]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. scispace.com [scispace.com]
- 5. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
Assessing the enantiomeric purity of chiral dihydroquinolines
A Comprehensive Guide to Assessing the Enantiomeric Purity of Chiral Dihydroquinolines
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of characterizing chiral dihydroquinolines. These compounds are significant scaffolds in medicinal chemistry, and their enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of chiral dihydroquinolines depends on various factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
Quantitative Data Summary
The following tables provide a comparative overview of the performance of these techniques based on key analytical parameters.
Table 1: Comparison of Chromatographic Methods (HPLC and SFC)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Typical Resolution (Rs) | 1.5 - 5.7[1] | > 1.5 |
| Analysis Time | < 30 minutes[1] | < 10 minutes |
| Limit of Detection (LOD) | 0.0007 mg/mL (for a fluoroquinolone derivative)[2] | Analyte dependent, generally comparable to HPLC |
| Limit of Quantitation (LOQ) | 0.0021 mg/mL (for a fluoroquinolone derivative)[2] | 0.035 µg/mL (for L-benzphetamine)[3] |
| Common Stationary Phases | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD-RH)[1][4] | Polysaccharide-based (e.g., Chiralpak® series) |
| Mobile Phases | n-Hexane/alcohol mixtures[1][4], acetonitrile/buffer[5] | CO2 with alcohol modifiers (e.g., methanol, ethanol)[6] |
| Advantages | Robust, versatile, widely available, high resolution.[7][8][9] | Fast separations, reduced solvent consumption, "green" technique.[6] |
| Disadvantages | Longer analysis times and higher solvent consumption compared to SFC. | Requires specialized instrumentation. |
Table 2: Comparison of Spectroscopic Methods (NMR and CD)
| Parameter | Nuclear Magnetic Resonance (NMR) | Circular Dichroism (CD) |
| Principle | Use of chiral solvating agents (CSAs) to induce chemical shift differences between enantiomers.[10][11] | Differential absorption of left and right circularly polarized light by chiral molecules.[4] |
| Quantitative Capability | Yes, by integration of resolved signals.[10] | Primarily for determining absolute configuration; quantitative for ee with calibration. |
| Resolution | Chemical shift difference (Δδ) up to 2.052 ppm has been observed for some cyclic compounds.[11] | Not applicable in the same sense as chromatography. |
| Analysis Time | Rapid (sample preparation and spectral acquisition).[10] | Rapid spectral acquisition. |
| Advantages | Non-destructive, provides structural information, no need for chromophore.[11] | Highly sensitive to stereochemistry, can determine absolute configuration.[4] |
| Disadvantages | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for peak overlap. | Requires a chromophore near the stereocenter, may require theoretical calculations for absolute configuration assignment.[4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these techniques. Below are representative protocols for each method.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the enantiomeric separation of chiral dihydroquinolines using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD or Chiralcel® OD-H column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio typically ranging from 90:10 to 80:20 (v/v). For basic dihydroquinolines, 0.1% diethylamine may be added to the mobile phase to improve peak shape.[8]
-
Sample Preparation: Dissolve the dihydroquinoline sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[12]
2. Chromatographic Conditions:
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific dihydroquinoline derivative (e.g., 254 nm or 287 nm).[1][13]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| * 100.
Protocol 2: Supercritical Fluid Chromatography (SFC)
This protocol outlines a general procedure for the rapid enantiomeric separation of chiral dihydroquinolines.
1. Instrumentation and Materials:
-
SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® series).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol), typically in a gradient or isocratic mode.
2. Chromatographic Conditions:
-
Flow Rate: 2 - 4 mL/min.
-
Back Pressure: 100 - 150 bar.
-
Column Temperature: 35 - 40 °C.
-
Detection Wavelength: UV wavelength appropriate for the analyte.
3. Sample Preparation:
-
Dissolve the sample in the alcohol modifier or a suitable solvent.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric purity of a chiral dihydroquinoline.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[10]
-
Deuterated Solvent: Chloroform-d (CDCl3) is commonly used.[10]
-
NMR tubes.
2. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral dihydroquinoline sample (e.g., 5-10 mg) in approximately 0.6 mL of CDCl3.[10]
-
Acquire a standard 1H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Shake the tube to ensure thorough mixing and formation of the transient diastereomeric complexes.[10]
3. Spectral Acquisition and Analysis:
-
Acquire another 1H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton near the chiral center that shows splitting into two distinct peaks for the two enantiomers.
-
Integrate the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.[10]
Protocol 4: Circular Dichroism (CD) Spectroscopy
This protocol details the use of CD spectroscopy, often coupled with HPLC, for the determination of the absolute configuration of chiral dihydroquinolines.
1. Instrumentation and Materials:
-
CD Spectrometer.
-
HPLC system (for online LC-CD).
-
Solvent: A suitable solvent that does not absorb in the region of interest (e.g., methanol, acetonitrile).
2. Sample Preparation:
-
Dissolve the enantiomerically pure or enriched dihydroquinoline sample in the chosen solvent to a concentration that gives a suitable absorbance (typically absorbance < 1).
3. Spectral Acquisition:
-
Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
For absolute configuration determination, the experimental spectrum is often compared with a theoretically calculated spectrum.[4]
4. Online LC-CD:
-
The eluent from the chiral HPLC separation is passed directly through the CD spectrometer.
-
CD spectra are recorded for each eluting enantiomeric peak, allowing for the direct correlation of the chromatographic peak with its chiroptical properties.[4]
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for the described analytical techniques.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis with a CSA.
Conclusion
The assessment of enantiomeric purity is a critical step in the development of chiral dihydroquinolines. Chromatographic techniques, particularly HPLC and SFC, offer high-resolution separation and sensitive quantification, making them the methods of choice for routine purity analysis.[6][7] NMR spectroscopy provides a rapid and non-destructive alternative, especially when reference standards for both enantiomers are not available.[10][11] Circular dichroism is a powerful tool for the determination of absolute configuration, often used in conjunction with a separation technique.[4] The selection of the most suitable method will depend on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and sample throughput. A thorough validation of the chosen method is essential to ensure reliable and accurate results in a research and drug development setting.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fagg.be [fagg.be]
- 7. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Prudent Disposal of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate: A Step-by-Step Guide
Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate was found. The following disposal procedures are based on the hazard profiles of structurally similar compounds. It is imperative to handle this compound with caution, assuming it may possess similar hazards, and to consult with your institution's environmental health and safety (EHS) department for specific guidance.
Researchers and laboratory personnel handling this compound must prioritize safety and adhere to proper disposal protocols to minimize environmental impact and personal exposure. Due to the absence of a specific safety data sheet, a conservative approach to disposal is recommended, drawing upon the known hazards of analogous chemical structures.
Inferred Hazard Profile
Based on the hazard classifications of structurally similar amino-substituted dihydroquinoline and dihydroisoquinoline derivatives, this compound should be handled as a compound that is potentially:
-
Harmful if swallowed.
-
A skin irritant.
-
A serious eye irritant.
-
A respiratory tract irritant.
The following table summarizes the GHS hazard statements for analogous compounds, which inform the recommended disposal procedures.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound, including the handling of pure compound and contaminated materials.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling the compound. This includes:
-
Nitrile gloves (or other chemically resistant gloves).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or waste solid this compound in a clearly labeled, sealable waste container designated for solid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Contaminated Materials:
-
Dispose of any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and pipette tips, in the same solid chemical waste container.
-
-
Solutions:
-
Collect any solutions containing this compound in a labeled, sealable container for liquid chemical waste.
-
Indicate the composition of the solution on the waste label.
-
3. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into the designated solid chemical waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
4. Final Disposal:
-
Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's EHS personnel.
-
Ensure that all waste is disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and are intended for use by trained laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[5][6] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.[7][8] |
| Body | Laboratory Coat or Chemical-resistant Gown | A long-sleeved, knee-length lab coat is the minimum requirement. For larger quantities or risk of splashing, a polyethylene-coated gown is advised.[7][8] |
| Respiratory | N95 Respirator or Higher | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary.[5][7] |
| Feet | Closed-toe Shoes | Leather or chemical-resistant material is recommended to protect from spills. |
Operational Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of the specified chemical.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is operational.
-
Don all required PPE as outlined in Table 1.
-
Assemble all necessary glassware, reagents, and equipment before handling the compound.
-
-
Handling:
-
Avoid inhalation of dust or fumes.[1][2] Handle the solid compound in a fume hood.
-
When weighing, use a spatula and handle containers carefully to prevent generating dust.
-
If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
The storage container should be clearly labeled with the chemical name and any hazard warnings.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., gloves, wipes) | Place in a sealed bag and dispose of in the solid hazardous waste container. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines. |
| Solutions | Collect in a labeled hazardous waste container for liquid organic waste. Ensure the container is compatible with the solvent used. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
References
- 1. aksci.com [aksci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
